15-methyl-15R-PGF2alpha
Description
Structure
3D Structure
Properties
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O5/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25/h5,7,12,14,16-19,22-23,26H,3-4,6,8-11,13,15H2,1-2H3,(H,24,25)/b7-5-,14-12+/t16-,17-,18+,19-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJKPYFALUEJCK-KKIXJVLHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@](C)(/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35864-81-4 | |
| Record name | 15-Epicarboprost | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035864814 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15-EPICARBOPROST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJ0LQC3LV9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of 15-methyl-15R-PGF2alpha
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the mechanism of action of 15-methyl-15R-PGF2alpha, a synthetic prostaglandin analog. A critical aspect of its pharmacology is its nature as a prodrug, which undergoes stereochemical conversion to its active form, 15(S)-15-methyl-PGF2alpha, commercially known as Carboprost. This guide will elucidate the molecular pharmacology of Carboprost, from its interaction with the prostaglandin F2α (FP) receptor to the intricate downstream signaling cascades that mediate its potent physiological effects, most notably the contraction of uterine smooth muscle. Detailed experimental protocols and visual aids are provided to empower researchers in their investigation of this and similar compounds.
The Prodrug Nature of 15-methyl-15R-PGF2alpha and Bioactivation
15-methyl-15R-PGF2alpha is a biologically inactive prodrug. Its therapeutic efficacy is entirely dependent on its conversion to the 15(S) stereoisomer, 15(S)-15-methyl-PGF2alpha (Carboprost), through acid-catalyzed epimerization. This bioactivation step is crucial for the molecule to adopt the correct three-dimensional conformation for binding to its target receptor.
Diagram 1: Bioactivation of 15-methyl-15R-PGF2alpha
Caption: Conversion of the inactive 15R isomer to the active 15S isomer.
The Molecular Target: The Prostaglandin F2α (FP) Receptor
The primary molecular target for Carboprost is the prostaglandin F2α receptor, commonly referred to as the FP receptor. The FP receptor is a member of the G-protein coupled receptor (GPCR) superfamily, characterized by seven transmembrane domains.
Receptor Binding and Affinity
Carboprost is a potent and selective agonist for the FP receptor. While a precise dissociation constant (Kd) or inhibitory constant (Ki) for Carboprost is not consistently reported in publicly available literature, its functional potency is comparable to that of the endogenous ligand, PGF2α. PGF2α itself exhibits a high affinity for the FP receptor, with half-maximal binding typically observed in the low nanomolar range (~1 nM). It is therefore inferred that Carboprost binds to the FP receptor with similarly high affinity.
| Ligand | Receptor Target | Relative Potency/Affinity |
| 15(S)-15-methyl-PGF2alpha (Carboprost) | FP Receptor | High (Potent Agonist) |
| Prostaglandin F2α (PGF2α) | FP Receptor | High (Endogenous Agonist) |
| Prostaglandin E2 (PGE2) | EP Receptors, FP Receptor (lower affinity) | Lower affinity for FP receptor |
| Prostaglandin D2 (PGD2) | DP Receptors, FP Receptor (lower affinity) | Lower affinity for FP receptor |
Table 1: Relative Agonist Profile at the FP Receptor
Primary Signaling Pathway: The Gq-PLC-IP3-Ca2+ Cascade
Upon agonist binding, the FP receptor undergoes a conformational change that facilitates its coupling to and activation of the heterotrimeric G-protein, Gq. This initiates a well-defined signaling cascade that is central to the physiological effects of Carboprost.
-
Gq Activation: The activated FP receptor acts as a guanine nucleotide exchange factor (GEF) for the α-subunit of Gq (Gαq), promoting the exchange of GDP for GTP.
-
Phospholipase C (PLC) Activation: The GTP-bound Gαq dissociates from the βγ-subunits and activates its downstream effector, phospholipase C-β (PLCβ).
-
PIP2 Hydrolysis: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3-Mediated Calcium Release: IP3 diffuses through the cytoplasm and binds to the IP3 receptor on the membrane of the endoplasmic reticulum (ER), which is a ligand-gated Ca2+ channel. This binding triggers the release of stored Ca2+ from the ER into the cytoplasm, leading to a rapid and significant increase in intracellular calcium concentration.
-
DAG and Protein Kinase C (PKC) Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC). Activated PKC then phosphorylates a variety of cellular proteins, contributing to the overall cellular response.
Diagram 2: The Gq-PLC-IP3-Ca2+ Signaling Pathway of the FP Receptor
Caption: The canonical Gq-coupled signaling cascade initiated by Carboprost.
Secondary and Integrated Signaling Pathways
Beyond the primary Gq-PLC-Ca2+ axis, activation of the FP receptor can engage other signaling pathways that contribute to its diverse cellular effects.
The RhoA Pathway and Cytoskeletal Reorganization
The FP receptor has been shown to couple to the G12/13 family of G-proteins, leading to the activation of the small GTPase RhoA.[1] The RhoA signaling pathway is a key regulator of the actin cytoskeleton and is centrally involved in smooth muscle contraction. Activated RhoA stimulates Rho-associated kinase (ROCK), which in turn phosphorylates and inactivates myosin light chain phosphatase (MLCP). The inhibition of MLCP leads to a sustained increase in the phosphorylation of the myosin light chain, promoting actin-myosin cross-bridging and forceful contraction of the smooth muscle. This pathway is particularly relevant to the potent uterotonic effects of Carboprost.
The Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway
Activation of the FP receptor can also lead to the stimulation of the MAPK/ERK signaling cascade.[1] This can occur through several mechanisms, including PKC-dependent activation of Raf and subsequent phosphorylation of MEK and ERK1/2. The MAPK/ERK pathway is a critical regulator of gene expression and cell proliferation.
The Calcineurin-NFAT Pathway
The sustained increase in intracellular calcium initiated by FP receptor activation can stimulate the calcium-dependent phosphatase, calcineurin. Calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT) transcription factors, leading to their translocation from the cytoplasm to the nucleus.[1] In the nucleus, NFATs cooperate with other transcription factors to regulate the expression of genes involved in cellular growth and differentiation.
Diagram 3: Integrated Signaling Network of the FP Receptor
Caption: Interconnected signaling pathways activated by the FP receptor.
Receptor Regulation: Desensitization and Internalization
Prolonged exposure to Carboprost can lead to the desensitization and internalization of the FP receptor, a common regulatory mechanism for GPCRs.
-
Desensitization: This process is often initiated by the phosphorylation of the intracellular domains of the activated receptor by G-protein coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestins, which sterically hinder the coupling of the receptor to G-proteins, thereby attenuating the signal.
-
Internalization: The binding of β-arrestins can also target the FP receptor for internalization into endocytic vesicles, a process that can be clathrin-dependent. The FP(A) receptor isoform has been shown to undergo agonist-induced internalization that is dependent on both PKC and clathrin.[2] Once internalized, the receptor can either be dephosphorylated and recycled back to the cell surface or targeted for degradation in lysosomes.
Physiological and Pharmacological Effects
The signaling cascades initiated by Carboprost culminate in a range of physiological responses, the most prominent being:
-
Uterine Contraction: The significant increase in intracellular calcium and the activation of the RhoA pathway in myometrial cells lead to potent and sustained uterine contractions. This is the basis for its clinical use in controlling postpartum hemorrhage and for the induction of labor.[3][4][5]
-
Luteolysis: Carboprost can induce the regression of the corpus luteum, leading to a decrease in progesterone production.[4]
-
Bronchoconstriction and Vasoconstriction: Activation of FP receptors in smooth muscle of the airways and blood vessels can lead to bronchoconstriction and vasoconstriction, respectively, which are notable side effects.[6]
-
Gastrointestinal Effects: Carboprost can also stimulate smooth muscle in the gastrointestinal tract, leading to side effects such as nausea, vomiting, and diarrhea.[6]
Experimental Protocols for Studying the Mechanism of Action
Radioligand Binding Assay for the FP Receptor
Principle: This assay quantifies the binding of a radiolabeled ligand to the FP receptor in a membrane preparation. A competition binding format is used to determine the affinity (Ki) of an unlabeled compound (e.g., Carboprost) by measuring its ability to displace the radiolabeled ligand.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line endogenously or recombinantly expressing the human FP receptor.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing MgCl2 (5 mM).
-
Radioligand: [3H]-PGF2α (specific activity ~150-200 Ci/mmol).
-
Incubation: Incubate the cell membranes with a fixed concentration of [3H]-PGF2α (at or below its Kd) and a range of concentrations of the unlabeled competitor (Carboprost).
-
Separation: Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
Principle: This functional assay measures the increase in intracellular calcium concentration following the activation of the FP receptor. The fluorescent calcium indicator Fura-2 AM is used, which exhibits a shift in its excitation spectrum upon binding to calcium.
Methodology:
-
Cell Culture: Plate cells expressing the FP receptor in a 96-well, black-walled, clear-bottom plate.
-
Dye Loading: Load the cells with Fura-2 AM in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Stimulation: Place the plate in a fluorescence plate reader equipped with injectors. Inject a solution of Carboprost at various concentrations.
-
Measurement: Measure the fluorescence emission at ~510 nm with alternating excitation at 340 nm and 380 nm.
-
Data Analysis: Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm. Plot the change in this ratio against the log concentration of Carboprost to generate a dose-response curve and determine the EC50.
Western Blotting for ERK Phosphorylation
Principle: This immunoassay detects the activation of the MAPK/ERK pathway by measuring the increase in the phosphorylated form of ERK1/2.
Methodology:
-
Cell Treatment: Treat cells expressing the FP receptor with Carboprost for various times and at different concentrations.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
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SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Reprobing: Strip the membrane and reprobe with an antibody for total ERK1/2 to serve as a loading control.
-
Data Analysis: Quantify the band intensities for p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal to determine the fold-change in ERK phosphorylation.
Diagram 4: Experimental Workflow for Western Blotting of ERK Phosphorylation
Caption: Step-by-step workflow for assessing ERK phosphorylation.
Conclusion
The mechanism of action of 15-methyl-15R-PGF2alpha is a multi-faceted process that begins with its conversion to the active compound, Carboprost. Carboprost then engages the FP receptor, a Gq-coupled GPCR, to initiate a primary signaling cascade involving PLC, IP3, and a robust increase in intracellular calcium. This primary pathway is further integrated with other signaling networks, including the RhoA, MAPK/ERK, and NFAT pathways, which together orchestrate the compound's potent physiological effects. A thorough understanding of these intricate molecular mechanisms is paramount for the rational design of novel therapeutics targeting the prostanoid signaling system and for optimizing the clinical application of existing drugs like Carboprost.
References
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Taylor & Francis. (n.d.). Carboprost – Knowledge and References. Taylor & Francis Online. Retrieved from [Link]
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Mayo Clinic. (2025, January 31). Carboprost (intramuscular route). Mayo Clinic. Retrieved from [Link]
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Wikipedia. (n.d.). Prostaglandin F receptor. Wikipedia. Retrieved from [Link]
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Patsnap. (2024, July 17). What is the mechanism of Carboprost Tromethamine?. Patsnap Synapse. Retrieved from [Link]
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Right Decisions. (n.d.). Carboprost – Hemabate. Right Decisions. Retrieved from [Link]
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Lv, X., et al. (2023). Structures of human prostaglandin F2α receptor reveal the mechanism of ligand and G protein selectivity. Nature Communications, 14(1), 8089. Retrieved from [Link]
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Hogan, P. G., Chen, L., Nardone, J., & Rao, A. (2003). Transcriptional regulation by calcium, calcineurin, and NFAT. Genes & Development, 17(18), 2205–2232. Retrieved from [Link]
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Gurevich, V. V., & Gurevich, E. V. (2019). GPCR Signaling Regulation: The Role of GRKs and Arrestins. Frontiers in Pharmacology, 10, 125. Retrieved from [Link]
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Pierce, K. L., Fujimoto, H., & Regan, J. W. (1999). Activation of FP prostanoid receptor isoforms leads to Rho-mediated changes in cell morphology and in the cell cytoskeleton. The Journal of Biological Chemistry, 274(50), 35944–35949. Retrieved from [Link]
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Tolhurst, G., et al. (2020). Internalization-Dependent Free Fatty Acid Receptor 2 Signaling Is Essential for Propionate-Induced Anorectic Gut Hormone Release. iScience, 23(9), 101457. Retrieved from [Link]
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Brenner, P. F., et al. (1975). The effect of a 15(S)-15-methyl prostaglandin F2 alpha (methyl ester) suppository upon termination of early pregnancy. Contraception, 11(3), 279–287. Retrieved from [Link]
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Pierce, K. L., & Regan, J. W. (2000). Differential internalization of the prostaglandin f(2alpha) receptor isoforms: role of protein kinase C and clathrin. Molecular Pharmacology, 58(2), 377–383. Retrieved from [Link]
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Animated biology With arpan. (2018, February 27). Desensitization of GPCR| Regulation of G protein signaling by beta arrestin | Regulation by GRKs [Video]. YouTube. Retrieved from [Link]
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Kim, D. (2022). NGF activates NFAT via the MEK1/2 pathway in PC12 cells. Biotechnology and Bioprocess Engineering, 27(1), 133–140. Retrieved from [Link]
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Taylor & Francis. (n.d.). Arrestin – Knowledge and References. Taylor & Francis Online. Retrieved from [Link]
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Creative Diagnostics. (n.d.). Rho Signaling Pathway. Creative Diagnostics. Retrieved from [Link]
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Kar, P., et al. (2016). Control of NFAT Isoform Activation and NFAT-Dependent Gene Expression through Two Coincident and Spatially Segregated Intracellular Ca2+ Signals. Molecular Cell, 64(4), 746–759. Retrieved from [Link]
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Gurevich, V. V., & Gurevich, E. V. (2021). G protein–coupled receptor interactions with arrestins and GPCR kinases: The unresolved issue of signal bias. The Journal of General Physiology, 153(1), e202012726. Retrieved from [Link]
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Anthony, T. L., et al. (2007). PGF2α Stimulates FP Prostanoid Receptor Mediated Crosstalk Between Ras/Raf Signaling and Tcf Transcriptional Activation. Experimental Cell Research, 313(10), 2216–2225. Retrieved from [Link]
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Multispan, Inc. (n.d.). G Protein-Coupled Receptor Internalization Using Live Cell Flow Cytometry. Multispan, Inc. Retrieved from [Link]
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Scherrer, G., et al. (2010). In Vivo Techniques to Investigate the Internalization Profile of Opioid Receptors. Methods in Molecular Biology, 610, 269–281. Retrieved from [Link]
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Animated biology With arpan. (2016, March 25). GPCR regulation | Desensitization of GPCR [Video]. YouTube. Retrieved from [Link]
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Wikipedia. (n.d.). Transforming protein RhoA. Wikipedia. Retrieved from [Link]
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Lindmark, G., & Zador, G. (1978). Local administration of (15 S)-15-methyl PGF2 alpha for management of hypotonic post-partum hemorrhage. Acta Obstetricia et Gynecologica Scandinavica, 57(2), 167–171. Retrieved from [Link]
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Davidson College. (n.d.). NFAT. Biology Department. Retrieved from [Link]
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Miguel Otero. (2016, January 25). 16 1 NFAT Activation [Video]. YouTube. Retrieved from [Link]
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The Critical Influence of C-15 Stereochemistry on the Uterine Agonist Activity of 15-Methyl-PGF2α: A Technical Guide
Introduction: Enhancing Nature's Potency
Prostaglandin F2α (PGF2α) is an endogenous eicosanoid that plays a pivotal role in female reproductive physiology, particularly in the regulation of uterine smooth muscle contractility.[1][2] Its potent oxytocic properties have made it a valuable therapeutic agent; however, its clinical utility is hampered by rapid in vivo metabolism.[3] A key metabolic pathway involves the enzymatic oxidation of the hydroxyl group at the C-15 position to a ketone, leading to a significant reduction in biological activity.[4] This technical guide provides an in-depth exploration of a strategic modification to the PGF2α structure—the introduction of a methyl group at the C-15 position—and critically examines how the stereochemistry at this chiral center dictates the pharmacological activity of the resulting analog, 15-methyl-PGF2α. We will specifically dissect the profound differences in biological activity between the (15S) and (15R) epimers, with a focus on the clinically significant (15S)-15-methyl-PGF2α, also known as carboprost.[5]
This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the structure-activity relationship, mechanism of action, and the experimental methodologies crucial for the characterization and evaluation of these potent prostaglandin analogs.
The Decisive Role of C-15 Stereochemistry: A Tale of Two Epimers
The introduction of a methyl group at the C-15 position of PGF2α effectively shields the adjacent hydroxyl group from enzymatic oxidation, thereby enhancing the metabolic stability and prolonging the duration of action of the molecule.[4][6] However, this modification also introduces a new chiral center, giving rise to two epimers: (15S)-15-methyl-PGF2α (carboprost) and (15R)-15-methyl-PGF2α. The spatial orientation of the methyl and hydroxyl groups at this position has a profound and decisive impact on the molecule's ability to bind to and activate its target receptor, the prostaglandin F2α receptor (FP receptor).
15(S)-15-methyl-PGF2α (Carboprost): The Active Epimer
The (15S) configuration is the biologically active form of the molecule.[5] In this conformation, the spatial arrangement of the substituents at C-15 allows for optimal interaction with the binding pocket of the FP receptor, a G-protein coupled receptor (GPCR).[7][8] This high-affinity binding mimics the action of endogenous PGF2α, triggering a potent and sustained contractile response in uterine smooth muscle.[7] Carboprost is a potent uterine stimulant and is clinically used for the control of postpartum hemorrhage, termination of pregnancy, and preoperative cervical dilation.[5][9][10]
15(R)-15-methyl-PGF2α: The Inactive Counterpart
In stark contrast, the (15R) epimer is considered to be biologically inactive or significantly less active than its (15S) counterpart. The altered stereochemistry at C-15 sterically hinders the molecule's ability to fit correctly into the FP receptor binding pocket. This results in a dramatically reduced binding affinity and a lack of significant agonist activity. Some sources describe the (15R) epimer as a prodrug that can undergo acid-catalyzed epimerization to the active (15S) form, though this is not its primary mechanism of action and its intrinsic activity at the FP receptor is negligible.
The stark difference in activity between these two epimers underscores the critical importance of stereochemistry in drug design and development. The precise three-dimensional structure of a molecule is paramount for its interaction with biological targets, and even a subtle change in the orientation of a single functional group can render a potent drug inactive.
Mechanism of Action: A Gq-Coupled Signaling Cascade
The biological effects of 15-methyl-PGF2α are mediated through its interaction with the prostaglandin F2α receptor (FP receptor), a member of the G-protein coupled receptor superfamily.[2] Specifically, the FP receptor is coupled to the Gq alpha subunit of the heterotrimeric G-protein complex.[11] The binding of an agonist, such as carboprost, to the FP receptor initiates a conformational change in the receptor, leading to the activation of the Gq protein.[11]
The activated Gq alpha subunit, in turn, stimulates the membrane-bound enzyme phospholipase C (PLC).[7] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[12]
-
IP3 diffuses into the cytoplasm and binds to IP3 receptors on the surface of the sarcoplasmic reticulum, the primary intracellular calcium store in smooth muscle cells. This binding triggers the release of stored calcium ions (Ca2+) into the cytoplasm.
-
DAG remains in the cell membrane and, in conjunction with the increased intracellular Ca2+ concentration, activates protein kinase C (PKC).
The elevated intracellular Ca2+ concentration is the primary driver of smooth muscle contraction. Calcium ions bind to calmodulin, and the resulting Ca2+-calmodulin complex activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and leading to muscle contraction. PKC also contributes to the contractile response by phosphorylating various proteins involved in the contractile machinery and by modulating the sensitivity of the contractile apparatus to calcium.[13]
The signaling pathway is terminated by the reuptake of Ca2+ into the sarcoplasmic reticulum and its extrusion from the cell, as well as by the dephosphorylation of myosin light chains by myosin light chain phosphatase.
Signaling Pathway of 15-methyl-PGF2α at the FP Receptor
Caption: Signaling cascade of 15(S)-methyl-PGF2α via the FP receptor.
Pharmacokinetics and Metabolism: The Advantage of the 15-Methyl Group
As previously mentioned, the primary metabolic vulnerability of natural PGF2α is the rapid oxidation of the C-15 hydroxyl group. The presence of the methyl group at this position in carboprost sterically hinders the approach of the metabolizing enzyme, 15-hydroxyprostaglandin dehydrogenase, thereby significantly slowing down its metabolism.[4][6] This results in a longer plasma half-life for carboprost compared to its endogenous counterpart, making it more suitable for intramuscular administration and providing a more sustained therapeutic effect.[6][14]
Following intramuscular administration, carboprost tromethamine is rapidly absorbed, with peak plasma concentrations typically reached within 20-30 minutes.[15] The primary route of elimination is through urinary excretion of its metabolites.[6]
Experimental Protocols for the Evaluation of 15-Methyl-PGF2α Analogs
The characterization of prostaglandin analogs like 15-methyl-PGF2α requires a combination of analytical and pharmacological assays. The following are representative protocols for key experiments.
Analytical Characterization: Chiral HPLC for Epimer Separation
The separation and quantification of the (15R) and (15S) epimers are crucial for quality control and for studying the structure-activity relationship. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.[16][17]
Objective: To separate and quantify the (15R) and (15S) epimers of 15-methyl-PGF2α.
Methodology:
-
Column Selection: A chiral stationary phase (CSP) column is essential. The choice of column will depend on the specific prostaglandin analog, but columns like Chiralcel OJ-RH have been shown to be effective for separating prostaglandin enantiomers.[16]
-
Mobile Phase Preparation: The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer (e.g., water with pH adjustment). The exact ratio of the solvents needs to be optimized to achieve the best resolution between the two epimers.[17]
-
Sample Preparation: The 15-methyl-PGF2α sample is dissolved in a suitable solvent, typically the mobile phase, to a known concentration.
-
Chromatographic Conditions:
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Column Temperature: The temperature can be controlled to optimize separation. Room temperature (e.g., 25°C) is often a good starting point.[17]
-
Detection: UV detection at a wavelength where the prostaglandin analog absorbs (e.g., 200 nm) is commonly used.[17]
-
-
Data Analysis: The retention times of the two epimers will be different, allowing for their identification and quantification based on the peak areas. The enantiomeric purity of a sample can be calculated from the relative peak areas.
Pharmacological Characterization: In Vitro Uterine Contractility Assay
This assay directly measures the physiological effect of the prostaglandin analogs on uterine smooth muscle contraction.[18][19]
Objective: To determine the potency and efficacy of 15-methyl-PGF2α epimers in inducing uterine smooth muscle contraction.
Methodology:
-
Tissue Preparation: Myometrial strips are obtained from a suitable animal model (e.g., rat, swine) or from human biopsies. The strips are dissected and mounted in organ baths containing a physiological salt solution (e.g., Krebs-Ringer buffer) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).[9]
-
Isometric Tension Recording: The myometrial strips are connected to isometric force transducers to record changes in muscle tension.[18] The strips are allowed to equilibrate under a resting tension until spontaneous rhythmic contractions stabilize.
-
Drug Administration: Increasing concentrations of the test compounds (15R- and 15S-15-methyl-PGF2α) are added cumulatively to the organ baths.
-
Data Acquisition: The contractile response (increase in force and frequency of contractions) is recorded for each concentration.
-
Data Analysis: Concentration-response curves are constructed by plotting the increase in contractile force against the logarithm of the drug concentration. From these curves, key pharmacological parameters such as the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum response) can be determined for each epimer. This allows for a quantitative comparison of their potencies and efficacies.
Receptor Binding Studies: Radioligand Binding Assay
This assay is used to determine the binding affinity of the prostaglandin analogs to the FP receptor.[20][21]
Objective: To determine the equilibrium dissociation constant (Ki) of the (15R) and (15S) epimers of 15-methyl-PGF2α for the FP receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the FP receptor are prepared from a suitable source, such as a cell line overexpressing the receptor or from uterine tissue.[20] This involves homogenization of the cells or tissue followed by centrifugation to isolate the membrane fraction.
-
Radioligand: A radiolabeled ligand that binds to the FP receptor with high affinity and specificity (e.g., [3H]-PGF2α) is used.
-
Competition Binding Assay: The membrane preparation is incubated with a fixed concentration of the radioligand and increasing concentrations of the unlabeled test compounds (the 15-methyl-PGF2α epimers).
-
Separation of Bound and Free Radioligand: After incubation, the bound radioligand is separated from the free radioligand, typically by rapid vacuum filtration through glass fiber filters.[20]
-
Quantification of Radioactivity: The amount of radioactivity trapped on the filters (representing the bound radioligand) is quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the logarithm of the concentration of the competitor. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value for each epimer can then be calculated from the IC50 value using the Cheng-Prusoff equation.[20]
Summary of Stereochemistry-Activity Relationship
| Compound | C-15 Stereochemistry | Biological Activity at FP Receptor | Clinical Significance |
| 15-methyl-PGF2α | (S) | Potent Agonist | Clinically used as carboprost for uterine stimulation, postpartum hemorrhage, and termination of pregnancy.[5][9] |
| 15-methyl-PGF2α | (R) | Inactive / Very Low Activity | Considered the inactive epimer; its presence as an impurity can reduce the overall potency of a drug product. |
Conclusion: A Paradigm of Stereochemical Importance in Drug Design
The case of 15-methyl-PGF2α provides a compelling illustration of the profound impact of stereochemistry on pharmacological activity. The simple change in the spatial orientation of the methyl and hydroxyl groups at the C-15 position is the deciding factor between a potent and clinically valuable therapeutic agent and its inactive counterpart. This underscores the necessity for meticulous stereochemical control during the synthesis and purification of chiral drugs. For researchers and drug development professionals, a thorough understanding of these structure-activity relationships, coupled with the application of appropriate analytical and pharmacological characterization techniques, is paramount for the successful development of safe and effective therapeutics. The insights gained from studying molecules like 15-methyl-PGF2α continue to inform the rational design of new drugs with improved potency, selectivity, and metabolic stability.
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An In-Depth Technical Guide to the Signal Transduction Pathway of 15-methyl-PGF2alpha Analogs
Introduction
Prostaglandin F2alpha (PGF2α) analogs are a class of synthetic bioactive lipids that have found significant therapeutic application due to their potent and specific biological activities. This guide focuses on 15-methyl-PGF2α analogs, which are characterized by a methyl group at the C-15 position. This structural modification confers resistance to metabolic inactivation by 15-hydroxyprostaglandin dehydrogenase, thereby prolonging their biological half-life and therapeutic effect.
Key members of this class include Carboprost (a 15-methyl analog of PGF2α), Latanoprost, Travoprost, and Bimatoprost, which are widely used in clinical practice.[1][2][3] Carboprost is a potent uterine stimulant employed to control postpartum hemorrhage, while the latter are mainstays in the management of glaucoma and ocular hypertension.[1][4] Their therapeutic efficacy stems from their ability to specifically engage and activate a complex network of intracellular signaling pathways, initiated by binding to the Prostaglandin F Receptor (FP receptor).
This technical guide provides an in-depth exploration of the signal transduction cascade initiated by 15-methyl-PGF2α analogs, intended for researchers, scientists, and drug development professionals. We will dissect the core signaling pathways, explore downstream effector systems, present field-proven experimental methodologies for their study, and discuss the nuances of specific analogs.
The Core Signaling Cascade: FP Receptor and Gq/11 Activation
The biological actions of 15-methyl-PGF2α analogs are primarily mediated by the Prostaglandin F Receptor (FP), a member of the G-protein coupled receptor (GPCR) superfamily.[5][6] The FP receptor is canonically coupled to the Gq/11 family of heterotrimeric G proteins.[7][8] The activation sequence represents a classical example of Gq-mediated signal transduction.
The process unfolds as follows:
-
Ligand Binding: The PGF2α analog binds to the extracellular domain of the FP receptor, inducing a conformational change.
-
G-Protein Activation: This conformational change is transmitted to the intracellular loops of the receptor, enabling it to act as a Guanine Nucleotide Exchange Factor (GEF) for the associated Gαq subunit. GDP is released from Gαq and replaced by GTP.
-
Subunit Dissociation: The GTP-bound Gαq subunit dissociates from both the receptor and the Gβγ dimer.
-
PLCβ Activation: The activated Gαq-GTP complex then binds to and activates its primary effector, Phospholipase C-beta (PLCβ).[9]
-
Second Messenger Generation: PLCβ catalyzes the hydrolysis of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9][10][11]
-
Intracellular Calcium Mobilization: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors, which are ligand-gated Ca2+ channels on the membrane of the endoplasmic reticulum (ER).[9][12] This binding triggers the release of stored Ca2+ from the ER into the cytosol, leading to a rapid increase in intracellular calcium concentration.[13][14]
-
PKC Activation: DAG remains in the plasma membrane, where, in conjunction with the elevated cytosolic Ca2+, it recruits and activates members of the Protein Kinase C (PKC) family.[10][15] Activated PKC then phosphorylates a wide array of substrate proteins on serine and threonine residues, propagating the signal downstream.
Figure 1: The canonical Gq/11 signaling pathway activated by 15-methyl-PGF2α analogs.
Major Downstream Effector Pathways
The initial signals generated by IP3/Ca2+ and DAG/PKC diverge to activate several critical downstream pathways that mediate the ultimate physiological effects of 15-methyl-PGF2α analogs.
Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway
Activation of the FP receptor can lead to the phosphorylation and activation of the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), key components of the MAPK pathway. One established mechanism for this involves the transactivation of the Epidermal Growth Factor Receptor (EGFR).[7] In this process, signaling intermediates downstream of Gq/11, potentially involving PKC or Src family kinases, lead to the phosphorylation of the EGFR, which then initiates the canonical Ras-Raf-MEK-ERK cascade. Activated ERK1/2 translocates to the nucleus to phosphorylate transcription factors, thereby regulating genes involved in cellular proliferation, differentiation, and survival.[7] This pathway is particularly relevant in contexts such as endometrial tumorigenesis where PGF2α has been implicated.[7]
Rho Family GTPases and Cytoskeletal Reorganization
The Gq/11 pathway is also intricately linked to the activation of small GTPases of the Rho family, including RhoA.[16][17] Rho GTPases are master regulators of the actin cytoskeleton.[18] Their activation can be mediated by Gq-regulated Rho-guanine nucleotide exchange factors (RhoGEFs). Upon activation, RhoA stimulates Rho-associated kinase (ROCK), which in turn phosphorylates multiple substrates to promote actin-myosin contractility and stress fiber formation. This pathway is fundamental to the smooth muscle contraction observed in the uterus (stimulated by Carboprost) and the ciliary muscle of the eye (relevant for glaucoma therapies), as well as to processes like cell migration.[18][19]
Figure 2: Major downstream effector pathways branching from the core FP receptor signal.
Analog-Specific Signaling and Considerations
While the Gq-PLC-Ca2+ pathway is the central signaling axis for PGF2α analogs, there is growing evidence for analog-specific signaling nuances.
-
Latanoprost: This widely used anti-glaucoma drug is a prodrug, hydrolyzed in the cornea to its active form, latanoprost acid.[20] Beyond the canonical FP receptor pathway, some of its neuroprotective effects in retinal ganglion cells have been attributed to the activation of the PI3K-Akt-mTOR signaling pathway.[21] Furthermore, some studies suggest its actions may not be exclusively mediated by the FP receptor, but could also involve prostaglandin transporters like OATP2B1.[20]
-
Bimatoprost: The mechanism of action for bimatoprost is particularly complex. While it effectively lowers intraocular pressure, it has a lower affinity for the FP receptor than other analogs. This has led to the hypothesis that it may act on distinct "prostamide receptors" or on heterodimers of the FP receptor with its splice variants (e.g., altFP).[22] Bimatoprost appears to increase aqueous humor outflow through both the uveoscleral (pressure-insensitive) and trabecular (pressure-sensitive) pathways, suggesting a broader mechanism than some other FP agonists.[23][24]
Quantitative Analysis of Ligand-Receptor Interaction
The interaction of PGF2α analogs with the FP receptor can be quantified by two key parameters: binding affinity (Ki) and functional potency (EC50).
-
Binding Affinity (Ki): This value represents the concentration of a competing ligand that will bind to 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
-
Functional Potency (EC50): This is the concentration of an agonist that produces 50% of the maximal possible response in a functional assay (e.g., calcium mobilization or IP3 accumulation). A lower EC50 value indicates higher potency.
| Compound | Receptor | Parameter | Value (nM) | Species | Reference |
| PGF2α | FP | Ki | ~5 | Human | [22] |
| Latanoprost Acid | FP | Ki | ~3.1 | Human | [22] |
| Travoprost Acid | FP | Ki | ~3.5 | Human | [22] |
| Bimatoprost | FP | Ki | ~1230 | Human | [22] |
| PGF2α | FP | EC50 (Ca2+) | ~13 | Human | [22] |
| Latanoprost Acid | FP | EC50 (Ca2+) | ~30 | Human | [22] |
| Bimatoprost | FP | EC50 (Ca2+) | >1000 | Human | [22] |
Note: Values can vary depending on the cell system and assay conditions used.
Field-Proven Experimental Methodologies
Investigating the signal transduction of 15-methyl-PGF2α analogs requires a suite of robust biochemical and cell-based assays. Here, we detail the protocols for three cornerstone experiments.
Protocol 1: Radioligand Competition Binding Assay for FP Receptor
This assay is the gold standard for determining the binding affinity (Ki) of a test compound for the FP receptor. It relies on the principle of competition between a labeled, high-affinity ligand (radioligand) and an unlabeled test compound.
Objective: To determine the binding affinity (Ki) of a 15-methyl-PGF2α analog for the FP receptor.
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human FP receptor (e.g., HEK293-FP).
-
Harvest cells and homogenize in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, pH 7.4) using a Dounce or polytron homogenizer.[25]
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.[26]
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in binding buffer and determine the protein concentration using a BCA or Bradford assay. Store aliquots at -80°C.
-
-
Binding Reaction:
-
In a 96-well plate, set up triplicate reactions for total binding, non-specific binding (NSB), and competitor concentrations.[27]
-
Total Binding: Add cell membranes (~20-50 µg protein), a fixed concentration of radioligand (e.g., [3H]-PGF2α, at its approximate Kd), and binding buffer.[27]
-
Non-Specific Binding (NSB): Add membranes, radioligand, and a high concentration of an unlabeled PGF2α (e.g., 10 µM) to saturate all specific binding sites.[27]
-
Competition: Add membranes, radioligand, and serial dilutions of the unlabeled test analog.
-
Incubate the plate at a set temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membranes with bound radioligand.[25][28]
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.[28]
-
Allow filters to dry, then add scintillation cocktail and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the NSB counts from the total binding counts.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 3: Experimental workflow for a radioligand competition binding assay.
Protocol 2: Intracellular Calcium Mobilization Assay
This is a high-throughput functional assay to measure the potency (EC50) of an agonist in activating the Gq pathway. It uses a fluorescent dye that increases its emission intensity upon binding to free cytosolic calcium.
Objective: To determine the functional potency (EC50) of a 15-methyl-PGF2α analog by measuring intracellular calcium release.
Methodology:
-
Cell Preparation:
-
Plate FP receptor-expressing cells in a black, clear-bottom 96- or 384-well plate and grow to ~90% confluency.
-
Remove the growth medium.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) and an agent like probenecid (to prevent dye leakage).
-
Add the loading buffer to the cells and incubate in the dark at 37°C for 45-60 minutes.
-
Gently wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES) to remove excess dye.
-
-
Agonist Stimulation and Measurement:
-
Prepare serial dilutions of the test analog in the assay buffer.
-
Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated injection system.
-
Establish a stable baseline fluorescence reading for each well.
-
Inject the agonist dilutions into the wells and immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).
-
-
Data Analysis:
-
For each concentration, determine the peak fluorescence response after agonist addition and subtract the baseline reading.
-
Normalize the data, setting the response to buffer alone as 0% and the maximal response to a saturating concentration of a full agonist (like PGF2α) as 100%.
-
Plot the normalized response against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 value.
-
Figure 4: Experimental workflow for an intracellular calcium mobilization assay.
Protocol 3: Western Blot for ERK1/2 Phosphorylation
This assay confirms the activation of the downstream MAPK/ERK signaling pathway by detecting the phosphorylated, active form of ERK1/2.
Objective: To qualitatively or quantitatively assess ERK1/2 activation in response to an FP receptor agonist.
Methodology:
-
Cell Stimulation and Lysis:
-
Grow FP-expressing cells to near confluency and serum-starve for 4-24 hours to reduce basal ERK activity.
-
Stimulate cells with the test analog at a chosen concentration (e.g., its EC80 from a functional assay) for various time points (e.g., 0, 2, 5, 10, 30 minutes).
-
Immediately terminate the stimulation by washing with ice-cold PBS and adding ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate.
-
Normalize the protein concentration for all samples and add Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol).
-
Denature the samples by heating at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 10-20 µg) per lane onto an SDS-polyacrylamide gel.[29]
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
Block the membrane with a protein solution (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) overnight at 4°C.[30]
-
Wash the membrane extensively with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again.
-
-
Detection and Re-probing:
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system or X-ray film.[29]
-
To normalize for protein loading, strip the membrane of the p-ERK antibodies.[30]
-
Re-probe the same membrane with a primary antibody that detects total ERK1/2 (regardless of phosphorylation state).
-
Repeat the secondary antibody and detection steps.
-
-
Data Analysis:
-
Perform densitometry on the bands using imaging software.
-
For each sample, calculate the ratio of the p-ERK signal to the total ERK signal to determine the relative level of ERK activation.
-
Figure 5: Experimental workflow for Western blot analysis of ERK1/2 phosphorylation.
Conclusion
The signal transduction pathway of 15-methyl-PGF2α analogs is a well-defined yet intricate system, centered on the activation of the Gq/11-coupled FP receptor. The canonical cascade, proceeding through PLC, IP3, and DAG, results in the mobilization of intracellular calcium and the activation of PKC. These primary signals then branch out to engage critical downstream effectors, including the MAPK/ERK and Rho/ROCK pathways, which ultimately drive the diverse physiological responses of smooth muscle contraction, cellular proliferation, and regulation of aqueous humor dynamics. Understanding these pathways, from the initial receptor-ligand interaction to the final cellular response, is paramount for the rational design of novel therapeutics and for optimizing the clinical use of this important class of drugs. The methodologies detailed herein provide a robust framework for researchers to dissect these signaling events with precision and confidence.
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An In-Depth Technical Guide to the Non-Reproductive System Effects of 15-Methyl-PGF2α Analogs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide focuses on the non-reproductive systemic effects of 15-methyl prostaglandin F2α (15-methyl-PGF2α). It is important to note that the vast majority of available research pertains to the synthetic 15(S) stereoisomer, known as Carboprost.[1][2] Data specifically on the 15(R) stereoisomer is limited. Therefore, this document synthesizes findings from studies on Carboprost and other PGF2α analogs to provide a comprehensive overview of the compound class's effects, which are primarily mediated through the Prostaglandin F Receptor (FP receptor).
Introduction: Beyond Uterine Contraction
15-methyl-PGF2α is a synthetic analog of the naturally occurring prostaglandin F2α.[2] Its primary clinical applications are in obstetrics and gynecology, where it is used to induce uterine contractions.[2][3][4] The addition of a methyl group at the C-15 position strategically inhibits metabolic deactivation by 15-hydroxyprostaglandin dehydrogenase, significantly prolonging its biological half-life and enhancing its potency compared to the parent compound.
While its effects on reproductive tissues are well-documented, the systemic administration of 15-methyl-PGF2α inevitably leads to interactions with FP receptors located in various non-reproductive tissues throughout the body.[5] These off-target effects are critical considerations in drug development, risk-benefit analysis, and the exploration of novel therapeutic applications. This guide provides a detailed examination of the mechanisms and physiological consequences of 15-methyl-PGF2α activity in the gastrointestinal, cardiovascular, respiratory, and ocular systems.
Core Mechanism of Action: The FP Receptor Signaling Cascade
The physiological effects of 15-methyl-PGF2α are mediated through its action as a potent agonist of the Prostaglandin F Receptor (FP receptor), a G-protein coupled receptor (GPCR).[6] FP receptors are expressed in the smooth muscle cells of various tissues, including blood vessels, the gastrointestinal tract, airways, and the eye.[5][7]
Upon binding of 15-methyl-PGF2α, the FP receptor primarily couples to the Gq alpha subunit (Gαq).[7] This initiates a well-defined signaling cascade:
-
Gαq Activation: The activated Gαq subunit stimulates phospholipase C (PLC).
-
IP3 and DAG Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[5][7]
-
Smooth Muscle Contraction: The rapid increase in intracellular Ca2+ concentration leads to the activation of calmodulin and myosin light chain kinase (MLCK), resulting in the phosphorylation of myosin and subsequent smooth muscle contraction.[7]
-
PKC Activation: Concurrently, DAG and Ca2+ activate Protein Kinase C (PKC), which can phosphorylate various downstream targets, contributing to sustained cellular responses.[7]
This fundamental mechanism—smooth muscle contraction via Gαq-PLC-Ca2+ signaling—is the primary driver of the diverse non-reproductive effects observed with 15-methyl-PGF2α administration.[8][9]
Caption: FP Receptor Gq signaling pathway.
Systemic Non-Reproductive Effects
The systemic administration of 15-methyl-PGF2α leads to a range of predictable, mechanism-based side effects due to the widespread distribution of FP receptors.
Gastrointestinal System
The most frequently reported non-reproductive side effects of 15-methyl-PGF2α are gastrointestinal.[8][10] The smooth muscle of the human gastrointestinal tract is highly sensitive to this compound.[9]
-
Mechanism: Agonism of FP receptors in the longitudinal and circular smooth muscle layers of the intestines leads to potent, often uncoordinated, contractions. This increases gut motility and fluid secretion.
-
Clinical Manifestations: The primary symptoms are nausea, vomiting, and diarrhea.[11][12] In clinical studies of Carboprost, vomiting and diarrhea were observed in up to two-thirds of patients.[13] These effects are generally transient and resolve after the cessation of therapy.[8][13]
-
Causality Insight: The high incidence of these effects necessitates the consideration of prophylactic antiemetic and antidiarrheal medications as part of the administration protocol to improve patient tolerance.[13]
| Effect | Incidence in Carboprost Studies | Onset |
| Vomiting | ~66%[8][13] | Rapid |
| Diarrhea | ~66%[8][13] | Rapid |
| Nausea | ~33%[8][13] | Rapid |
Cardiovascular System
The effects of PGF2α analogs on the cardiovascular system are complex, with the potential for both vasoconstriction and vasodilation depending on the specific vascular bed and experimental context.
-
Mechanism: FP receptors are present in vascular smooth muscle cells.[5] Their activation typically leads to vasoconstriction, which can result in an increase in systemic blood pressure.[9]
-
Clinical Manifestations: Transient hypertension is a known side effect of Carboprost.[11][14] In studies where PGF2α was administered intravenously, a tendency for systolic and diastolic blood pressure to rise was observed.[15] Conversely, some studies have noted a moderate decrease in blood pressure, possibly due to vasodilation in other vascular beds or complex reflex mechanisms.[16]
-
Expert Insight: The hypertensive effect is a critical consideration in patients with pre-existing cardiovascular conditions. Central administration of PGF2α in animal models has been shown to increase arterial blood pressure and heart rate, mediated by an increase in plasma norepinephrine, suggesting a sympathetic nervous system component to the hypertensive response.[17]
Respiratory System
The smooth muscle of the bronchi is sensitive to PGF2α analogs, making respiratory effects a significant concern, particularly in susceptible individuals.
-
Mechanism: Activation of FP receptors on airway smooth muscle cells causes bronchoconstriction.[11] PGF2α is recognized as a potent bronchoconstrictor mediator.[18]
-
Clinical Manifestations: Patients may experience coughing, wheezing, dyspnea (shortness of breath), or tightness in the chest.[3][13] These effects are particularly concerning for patients with a history of asthma or other respiratory conditions.[11]
-
Field-Proven Insight: Studies in guinea pigs have demonstrated that PGF2α and its metabolites can increase lung resistance.[19] In asthmatic subjects, aerosolized PGF2α causes dose-related bronchoconstriction.[18] This highlights the importance of patient screening for respiratory disease before administration.
Ocular System
While systemic effects on the eye are less common with intramuscular administration, the direct topical application of PGF2α analogs is a cornerstone of glaucoma therapy, providing valuable insights into their ocular pharmacology.
-
Mechanism: Topically applied PGF2α analogs (like Latanoprost) reduce intraocular pressure (IOP) primarily by increasing the uveoscleral outflow of aqueous humor. This is achieved by remodeling the extracellular matrix and relaxing the ciliary muscle.[20]
-
Clinical Manifestations: Common side effects of topical PGF2α analogs include conjunctival hyperemia (red eyes), eyelash growth, and changes in iris pigmentation.[20][21] Systemic administration is less likely to cause these localized effects, but they underscore the potent biological activity of this compound class in ocular tissues. Early research involving direct infusion into traumatized animal eyes showed a hypertensive effect, but this is not observed with modern topical application to non-traumatized eyes.[22]
Experimental Protocols & Methodologies
Evaluating the non-reproductive effects of a PGF2α analog like 15-methyl-15R-PGF2alpha requires robust in vitro and in vivo assays. The choice of methodology is driven by the need to isolate and quantify the specific physiological response.
In Vitro Smooth Muscle Contraction Assay (Organ Bath)
This is the foundational experiment to determine the direct contractile effect of the compound on isolated tissues.
-
Objective: To quantify the potency and efficacy of 15-methyl-15R-PGF2alpha in inducing contraction of smooth muscle from the gut, airways, or blood vessels.
-
Methodology:
-
Tissue Preparation: Euthanize a suitable animal model (e.g., Sprague-Dawley rat for aorta, guinea pig for ileum or trachea). Dissect and isolate the tissue of interest (e.g., a segment of ileum, a tracheal ring, or a thoracic aortic ring).
-
Mounting: Mount the tissue segment in an organ bath filled with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with carbogen (95% O2, 5% CO2).
-
Transducer Connection: Connect one end of the tissue to a fixed support and the other to an isometric force transducer. The transducer will measure changes in tension (contraction/relaxation).
-
Equilibration: Allow the tissue to equilibrate under a small amount of resting tension for 60-90 minutes. Replace the buffer every 15-20 minutes.
-
Viability Check: Test tissue viability by inducing a maximal contraction with a known agent (e.g., 60 mM potassium chloride for vascular tissue, acetylcholine for ileum).
-
Cumulative Concentration-Response Curve: Once the tissue has returned to baseline, add the test compound (15-methyl-15R-PGF2alpha) to the bath in a cumulative, log-incremental fashion. Record the peak tension after each addition until a maximal response is achieved.
-
Data Analysis: Plot the contractile response against the logarithm of the agonist concentration to generate a sigmoidal curve. Calculate the EC50 (concentration producing 50% of the maximal response) and Emax (maximal response) to determine potency and efficacy.
-
-
Causality Behind Choices: The organ bath allows for the direct effect on smooth muscle to be studied in isolation, free from neuronal and hormonal influences. The cumulative addition method is efficient for determining the concentration-response relationship.
Caption: In Vitro Organ Bath Experimental Workflow.
In Vivo Cardiovascular Assessment in Anesthetized Rodents
This experiment assesses the integrated effect of the compound on blood pressure and heart rate in a living system.
-
Objective: To measure the effect of intravenous or intraperitoneal administration of 15-methyl-15R-PGF2alpha on systemic hemodynamics.
-
Methodology:
-
Animal Preparation: Anesthetize a rat or mouse (e.g., with isoflurane). Maintain body temperature with a heating pad.
-
Catheterization: Surgically place a catheter into the carotid artery for direct blood pressure measurement and into the jugular vein for drug administration.
-
Transducer Connection: Connect the arterial catheter to a pressure transducer linked to a data acquisition system.
-
Baseline Recording: After a stabilization period, record baseline mean arterial pressure (MAP) and heart rate (HR) for at least 30 minutes.
-
Drug Administration: Administer the vehicle (control) followed by increasing doses of 15-methyl-15R-PGF2alpha via the venous catheter.
-
Continuous Monitoring: Continuously record MAP and HR throughout the experiment.
-
Data Analysis: Calculate the change in MAP and HR from baseline for each dose administered.
-
-
Self-Validating System: The use of a vehicle control and a dose-response design ensures that the observed effects are drug-specific and not due to the procedure itself. Comparing the results to a known pressor agent (e.g., phenylephrine) can provide a positive control.
Conclusion and Future Directions
The non-reproductive effects of 15-methyl-PGF2α analogs are a direct extension of their primary mechanism of action: potent agonism of the FP receptor leading to smooth muscle contraction. The most clinically significant consequences are gastrointestinal distress (vomiting, diarrhea), potential for increased blood pressure, and bronchoconstriction in susceptible individuals. These effects are predictable, dose-dependent, and generally transient.
For drug development professionals, a thorough characterization of these off-target activities using the methodologies described is essential for a comprehensive safety profile. For researchers, the distinct signaling pathways activated by the FP receptor in different tissues remain a fertile ground for investigation, potentially uncovering novel therapeutic uses for this class of compounds beyond their established role in reproductive health. Future studies should aim to characterize the specific 15R isomer to determine if its stereochemistry confers a different safety or efficacy profile compared to the well-studied 15(S) analog, Carboprost.
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Methodological & Application
Navigating In Vivo Studies with 15-methyl-15R-PGF2alpha: A Senior Application Scientist's Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding 15-methyl-15R-PGF2alpha (Carboprost)
15-methyl-15R-PGF2alpha, more commonly known as Carboprost, is a synthetic structural analog of the naturally occurring prostaglandin F2alpha (PGF2α).[1][2] Its key structural modification, the methylation at the C-15 position, confers a significant biological advantage: resistance to metabolic inactivation by 15-hydroxyprostaglandin dehydrogenase. This results in a prolonged half-life and enhanced potency compared to its endogenous counterpart.[1]
Primarily recognized for its potent oxytocic properties, Carboprost stimulates myometrial contractions and is clinically utilized for the control of postpartum hemorrhage and for pregnancy termination.[1][3] For researchers, its utility extends to a variety of in vivo models exploring physiological processes regulated by the prostaglandin F2alpha receptor (FP receptor), including reproductive biology, cardiovascular function, and smooth muscle physiology.
This guide provides a comprehensive overview of the in vivo administration of 15-methyl-15R-PGF2alpha, offering detailed application notes and protocols to empower researchers in designing and executing robust and reproducible preclinical studies.
Mechanism of Action: The Prostaglandin F2alpha Receptor (FP) Signaling Cascade
Carboprost exerts its biological effects by binding to and activating the prostaglandin F2alpha receptor (FP receptor), a member of the G-protein coupled receptor (GPCR) superfamily.[4][5] The FP receptor is primarily coupled to the Gq alpha subunit of heterotrimeric G proteins.[5] Upon ligand binding, a conformational change in the receptor catalyzes the exchange of GDP for GTP on the Gαq subunit, leading to its dissociation from the Gβγ dimer.
The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ concentration, in concert with DAG, activates protein kinase C (PKC). This cascade of events ultimately leads to the phosphorylation of downstream target proteins, culminating in a physiological response, such as smooth muscle contraction.
Furthermore, signaling through the FP receptor can also lead to the activation of the mitogen-activated protein kinase (MAPK) pathway, which is involved in regulating cellular processes like proliferation and differentiation.[5]
Caption: Signaling pathway of 15-methyl-15R-PGF2alpha via the FP receptor.
In Vivo Administration Routes: A Comparative Overview
The choice of administration route is a critical determinant of the pharmacokinetic and pharmacodynamic profile of 15-methyl-15R-PGF2alpha. The following table summarizes the most common routes used in preclinical and clinical settings.
| Administration Route | Key Characteristics & Considerations | Typical Applications |
| Intramuscular (IM) | - Rapidly absorbed.[2] - Sustained plasma concentrations compared to intravenous injection. - Common route for clinical use and animal studies.[3][6][7] | - Induction of labor/abortion.[2] - Control of postpartum hemorrhage.[3] - Luteolysis studies. |
| Subcutaneous (SC) | - Slower absorption than IM, providing a more prolonged effect. - Generally well-tolerated in animal models. - Suitable for repeated dosing. | - Preclinical safety and toxicology studies. - Chronic dosing paradigms. |
| Intravenous (IV) | - Bypasses absorption, leading to immediate and complete bioavailability. - Allows for precise dose titration. - Rapidly cleared from circulation. | - Acute dose-response studies. - Pharmacokinetic and pharmacodynamic modeling. |
| Vaginal | - Localized delivery with systemic absorption. - Often formulated as a suppository. | - Cervical ripening. - Induction of labor. |
Formulation and Preparation of Dosing Solutions
The commercially available form of Carboprost is Carboprost tromethamine, a salt that readily dissolves in water.[1] The sterile solution for clinical use (e.g., Hemabate®) is typically formulated at 250 mcg/mL and contains tromethamine, sodium chloride, and benzyl alcohol as a preservative, with pH adjusted with sodium hydroxide and/or hydrochloric acid.[7]
For preclinical research, it is often necessary to prepare dosing solutions from a powdered form of Carboprost tromethamine. The following protocols provide guidance for preparing solutions for various administration routes.
General Considerations for Formulation:
-
Vehicle Selection: The choice of vehicle is critical for ensuring the stability, solubility, and biocompatibility of the formulation. For many prostaglandins, including Carboprost, sterile saline or phosphate-buffered saline (PBS) are suitable vehicles for aqueous solutions.[8] For compounds with limited aqueous solubility, co-solvents such as DMSO or ethanol may be necessary, but their concentrations should be minimized to avoid vehicle-induced toxicity.
-
Sterility: All solutions for parenteral administration must be sterile. This can be achieved by sterile filtering the final solution through a 0.22 µm filter.
-
pH: The pH of the final solution should be close to physiological pH (7.2-7.4) to minimize irritation at the injection site.
-
Stability: Carboprost solutions in water or saline are generally stable for at least 6 days at both 4°C and room temperature.[9] However, it is always best practice to prepare fresh solutions for each experiment or to perform stability studies for the specific formulation being used. The commercial preparation is recommended to be stored at 2-8°C.[1]
Protocol 1: Preparation of Carboprost Tromethamine Solution for Intramuscular or Subcutaneous Injection in Rodents
Materials:
-
Carboprost tromethamine (powder)
-
Sterile saline (0.9% sodium chloride) or sterile Phosphate-Buffered Saline (PBS)
-
Sterile 1.5 mL or 2 mL microcentrifuge tubes
-
Sterile 0.22 µm syringe filter
-
Sterile syringes and needles (25-27 gauge for subcutaneous, 23-25 gauge for intramuscular)[10]
Procedure:
-
Calculate the required amount of Carboprost tromethamine: Based on the desired final concentration and volume, calculate the mass of Carboprost tromethamine powder needed.
-
Dissolve the powder: Aseptically weigh the calculated amount of Carboprost tromethamine and transfer it to a sterile microcentrifuge tube. Add the required volume of sterile saline or PBS to achieve the desired concentration.
-
Ensure complete dissolution: Vortex the tube gently until the powder is completely dissolved.
-
Sterile filter: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe and filter the solution into a new sterile tube. This step is crucial for removing any potential microbial contamination.
-
Storage: Store the sterile solution at 2-8°C. For long-term storage, consult the manufacturer's recommendations, as freezing may be an option, though stability upon freeze-thaw cycles should be validated.
Protocol 2: Preparation of Carboprost Tromethamine Solution for Intravenous Injection in Rodents
Materials:
-
Same as Protocol 1, with an emphasis on using a vehicle suitable for intravenous administration (e.g., sterile saline).
Procedure:
The procedure is identical to Protocol 1. However, extra care must be taken to ensure the final solution is free of any particulate matter. Visual inspection of the solution against a dark and light background is recommended before administration. The final concentration may need to be more dilute than for IM or SC injections to allow for a slower infusion rate and to avoid acute toxicity.
In Vivo Administration Protocols
The following are generalized protocols for the administration of 15-methyl-15R-PGF2alpha in rodents. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Protocol 3: Subcutaneous (SC) Injection in Mice or Rats
Procedure:
-
Animal Restraint: Properly restrain the animal. For mice, this can be achieved by scruffing the neck and securing the tail. For rats, manual restraint or a restraint device may be used.[11]
-
Injection Site: The subcutaneous injection is typically administered in the loose skin over the back, between the shoulder blades.
-
Injection Technique: Tent the skin at the injection site. Insert a 25-27 gauge needle, bevel up, into the base of the tented skin, parallel to the body.[10][12]
-
Aspirate: Gently pull back on the plunger to ensure the needle is not in a blood vessel. If blood appears in the syringe hub, withdraw the needle and inject at a different site with a fresh needle and syringe.
-
Inject: Slowly inject the calculated volume of the Carboprost tromethamine solution.
-
Withdraw Needle: Withdraw the needle and gently massage the injection site to aid in the dispersal of the solution.
-
Monitoring: Monitor the animal for any adverse reactions following the injection.
Protocol 4: Intramuscular (IM) Injection in Rats
Procedure:
-
Animal Restraint: Proper restraint is crucial for accurate intramuscular injections. An assistant may be needed to hold the rat securely.
-
Injection Site: The quadriceps muscle of the hind limb is a common site for intramuscular injections in rats.
-
Injection Technique: Isolate the muscle with your thumb and forefinger. Insert a 23-25 gauge needle into the muscle at a 90-degree angle.
-
Aspirate: Gently pull back on the plunger to check for blood. If blood is present, reposition the needle.
-
Inject: Slowly inject the solution into the muscle.
-
Withdraw Needle: Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
Monitoring: Observe the animal for any signs of pain, lameness, or other adverse effects.
Recommended Dosages in Animal Models
The effective dose of 15-methyl-15R-PGF2alpha can vary significantly depending on the animal species, the intended biological effect, and the administration route. The following table provides a summary of dosages reported in the literature for various animal models and applications.
| Animal Model | Administration Route | Dosage Range | Application | Reference |
| Rat | Subcutaneous | 3.2 mg/kg (single dose) | Toxicity study | [13] |
| Monkey (Cynomolgus) | Subcutaneous or Intramuscular | Not specified | Pharmacokinetic study | [13] |
| Human | Intramuscular | 250 mcg (initial dose), up to 12 mg total | Pregnancy termination | [2][14] |
| Human | Intramuscular | 250 mcg (single dose) | Postpartum hemorrhage | [6][15] |
Note: The dosages provided are for guidance only. It is imperative for researchers to perform dose-response studies to determine the optimal dose for their specific experimental conditions.
Data Presentation and Interpretation
When presenting data from in vivo studies with 15-methyl-15R-PGF2alpha, it is important to clearly describe the formulation, administration route, dosage, and frequency of administration. Pharmacokinetic data, such as Cmax, Tmax, and AUC, should be presented to characterize the drug's profile for each administration route. Pharmacodynamic data should be correlated with the pharmacokinetic profile to establish a clear dose-response relationship.
Conclusion
15-methyl-15R-PGF2alpha is a valuable tool for in vivo research in a multitude of physiological systems. A thorough understanding of its mechanism of action, coupled with careful consideration of the administration route and formulation, is essential for obtaining reliable and reproducible data. The protocols and information provided in this guide are intended to serve as a foundation for researchers to design and implement well-controlled in vivo studies, ultimately advancing our understanding of prostaglandin biology and its therapeutic potential.
References
-
Carboprost. In: Wikipedia. ; 2023. Accessed January 25, 2026. [Link]
- Task force on prostaglandins for fertility regulation. The World Health Organization.
- Ghosal S, Reddy G, Murthy S, Kumar A, Singh S. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. J Am Assoc Lab Anim Sci. 2011;50(5):621-627.
-
MIMS Philippines. Carboprost: Uses, Dosage, Side Effects and More. Accessed January 25, 2026. [Link]
- Pfizer Canada Inc. PRODUCT MONOGRAPH HEMABATE® STERILE SOLUTION (carboprost tromethamine injection USP) 250 µg/mL Prostaglandin. Revised February 21, 2014.
- Bai J, Sun Q, Zhai H. A comparison of oxytocin and carboprost tromethamine in the prevention of postpartum hemorrhage in high-risk patients undergoing cesarean delivery. Exp Ther Med. 2014;7(1):46-50.
-
Mayo Clinic. Carboprost (Intramuscular Route). Updated January 31, 2025. Accessed January 25, 2026. [Link]
-
Prostaglandin F receptor. In: Wikipedia. ; 2023. Accessed January 25, 2026. [Link]
- Lau KM, Lo KW, Ho PC. Method to determine stability and recovery of carboprost and misoprostol in infusion preparations. Gynecol Obstet Invest. 2007;64(3):115-118.
-
Hemabate - Drug Summary. Prescriber's Digital Reference. Accessed January 25, 2026. [Link]
-
DailyMed. Carboprost Tromethamine Injection, USP Package Insert. Accessed January 25, 2026. [Link]
- Pfizer Canada ULC. Carboprost Tromethamine Injection - PRODUCT MONOGRAPH. Revised April 11, 2024.
-
ResearchGate. What vehicle should I use for subcutaneous administration in mice of a drug that is soluble in DMSO? Accessed January 25, 2026. [Link]
- UBC Animal Care Committee.
- U.S. Food and Drug Administration. HEMABATE (carboprost tromethamine) injection, for intramuscular use.
-
National Center for Biotechnology Information. Gene: PTGFR prostaglandin F receptor [Homo sapiens (human)]. Accessed January 25, 2026. [Link]
- University Animal Care. Rodent Subcutaneous (SQ/SC)
- Kunapuli SP, Khetawat G, Khan S, Ding Z. PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease. Front Pharmacol. 2012;3:93.
- Keightley MC, Brown P, Jabbour HN, Sales KJ. F-Prostaglandin receptor regulates endothelial cell function via fibroblast growth factor-2. J Mol Endocrinol. 2010;44(1):25-36.
-
How to give subcutaneous injections in a rat. YouTube. Published February 13, 2021. Accessed January 25, 2026. [Link]
- Sales KJ, Milne SA, Williams AR, Anderson RA, Jabbour HN. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways. J Clin Endocrinol Metab. 2004;89(2):986-993.
Sources
- 1. Carboprost - Wikipedia [en.wikipedia.org]
- 2. mims.com [mims.com]
- 3. Cohort Study Summary of the Effects of Carboprost Tromethamine Combined with Oxytocin on Infant Outcome, Postpartum Hemorrhage and Uterine Involution of Parturients Undergoing Cesarean Section - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 5. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdr.net [pdr.net]
- 7. Carboprost Tromethamine Injection, USP Package Insert [dailymed.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Method to determine stability and recovery of carboprost and misoprostol in infusion preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uac.arizona.edu [uac.arizona.edu]
- 13. pdf.hres.ca [pdf.hres.ca]
- 14. Hemabate (Carboprost Tromethamine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 15. e-lactancia.org [e-lactancia.org]
Application Notes & Protocols: A Researcher's Guide to 15-methyl-PGF2α in Prostaglandin Signaling Studies
Abstract
Prostaglandin F2α (PGF2α) is a critical lipid mediator involved in a myriad of physiological processes, primarily through the activation of its cognate G-protein coupled receptor, the FP receptor.[1][2] Studying these signaling pathways is often hampered by the rapid in vivo metabolism of native PGF2α. This guide provides a comprehensive overview and detailed protocols for utilizing 15-methyl-PGF2α analogs, a class of metabolically stable tools, to dissect FP receptor signaling. We will explore the crucial differences between the biologically active 15(S) isomer and the inactive 15(R) isomer, providing a framework for designing robust, self-validating experiments.[3] This document is intended for researchers, scientists, and drug development professionals seeking to accurately probe the mechanisms of prostaglandin signaling in various biological systems.
Scientific Background: The FP Receptor and its Synthetic Probes
The Prostaglandin F2α (FP) Receptor Signaling Cascade
The biological effects of PGF2α are mediated by the Prostaglandin F Receptor (PTGFR), a canonical member of the G-protein coupled receptor (GPCR) superfamily.[4] The FP receptor primarily couples to the Gαq subunit of heterotrimeric G-proteins.[1] Ligand binding induces a conformational change in the receptor, catalyzing the exchange of GDP for GTP on the Gαq subunit. This activation leads to the dissociation of Gαq from the Gβγ dimer, initiating a well-defined downstream cascade:
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C.
-
Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.
-
Protein Kinase C (PKC) Activation: The rise in both intracellular Ca2+ and membrane-associated DAG synergistically activates Protein Kinase C, which then phosphorylates a host of downstream target proteins, leading to a cellular response.
Furthermore, studies have demonstrated that FP receptor activation can lead to the transactivation of other signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and the subsequent activation of the Mitogen-Activated Protein Kinase (MAPK/ERK) cascade, linking prostaglandin signaling to cell proliferation and other long-term effects.[1]
A Tale of Two Isomers: 15(S) vs. 15(R)-methyl-PGF2α
A critical aspect of using 15-methyl-PGF2α in research is understanding the profound functional difference between its two stereoisomers at the C-15 position. The addition of the methyl group at this position prevents oxidation by 15-hydroxyprostaglandin dehydrogenase, the primary route of prostaglandin inactivation, thus conferring metabolic stability to both isomers.[5][6] However, their biological activity is starkly different.
-
15(S)-15-methyl PGF2α (Carboprost): This isomer is the biologically active form. It is a potent agonist of the FP receptor and is used clinically to stimulate uterine contractions.[5][6] In a research context, it serves as the primary tool for stimulating the PGF2α signaling pathway.
-
15(R)-15-methyl PGF2α: This isomer is considered biologically inactive or a prodrug.[3] It does not significantly activate the FP receptor.[3] Its utility in research is paramount, as it serves as an ideal negative control. Any observed cellular effect should be present with the 15(S) isomer but absent with the 15(R) isomer, confirming that the effect is mediated specifically through FP receptor activation. Some evidence suggests that under acidic conditions, the 15(R) isomer can undergo epimerization to the active 15(S) form.[3] This is a crucial consideration for experimental design, particularly in acidic microenvironments.
| Feature | 15(S)-15-methyl PGF2α (Carboprost) | 15(R)-15-methyl PGF2α |
| Activity at FP Receptor | Potent Agonist | Inactive / Prodrug[3] |
| Primary Research Use | Experimental Stimulant / Positive Control | Negative Control |
| Metabolic Stability | High (Resistant to 15-PGDH) | High (Resistant to 15-PGDH) |
| Clinical Use | Used to induce uterine contractions[5][7][8] | Not used directly for clinical effect |
Application Protocols
The following protocols are designed to be self-validating by incorporating appropriate controls, including the comparison between the 15(S) and 15(R) isomers.
Protocol 1: Real-Time FP Receptor Activation via Calcium Flux Assay
This assay directly measures the mobilization of intracellular calcium, the hallmark of Gq-coupled receptor activation. It is a high-throughput method ideal for determining agonist potency (EC50) and screening for antagonists.
Methodology:
-
Cell Culture: Seed cells endogenously or exogenously expressing the FP receptor (e.g., HEK293-FP) into a 96-well, black-walled, clear-bottom microplate at an appropriate density. Culture overnight to allow for adherence.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 15(S)-methyl-PGF2α and 15(R)-methyl-PGF2α in DMSO.
-
Perform serial dilutions in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES) to create a concentration range from ~1 nM to 10 µM. Prepare a vehicle control (DMSO) and a 15(R) isomer control at the highest concentration.
-
-
Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM) in assay buffer, often containing probenecid to prevent dye extrusion.
-
Aspirate the culture medium from the cells and add the dye solution.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Measurement:
-
Place the cell plate and the compound plate into a fluorescence kinetic plate reader (e.g., FLIPR, FlexStation).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Program the instrument to add the compounds from the dilution plate to the cell plate.
-
Continue to measure fluorescence kinetically for at least 60-120 seconds post-addition.
-
-
Data Analysis:
-
The response is typically calculated as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the response against the logarithm of the agonist concentration.
-
Fit the data for the 15(S) isomer to a four-parameter logistic equation to determine the EC50 value.
-
Self-Validation Check: The 15(R) isomer and vehicle controls should elicit no significant response compared to the 15(S) isomer.
-
Protocol 2: Western Blot for Phospho-ERK1/2
This protocol assesses the activation of the downstream MAPK pathway, providing insight into non-canonical signaling that may be linked to proliferative or inflammatory responses.
Methodology:
-
Cell Culture & Treatment:
-
Plate cells (e.g., Ishikawa endometrial adenocarcinoma cells, which express FP receptors[1]) in 6-well plates and grow to ~80% confluency.
-
Serum-starve the cells for 4-6 hours to reduce baseline MAPK activity.
-
Treat cells with vehicle, 15(R)-methyl-PGF2α (e.g., 1 µM), or various concentrations of 15(S)-methyl-PGF2α (e.g., 10 nM, 100 nM, 1 µM) for a predetermined time (a time-course of 5, 15, 30 minutes is recommended initially).
-
-
Cell Lysis:
-
Aspirate the medium and wash cells once with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against phosphorylated ERK1/2 (p-ERK) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Express the p-ERK signal as a ratio of the total ERK signal.
-
Self-Validation Check: A dose- and time-dependent increase in ERK phosphorylation should be observed with the 15(S) isomer, while the 15(R) isomer and vehicle should show only basal levels.
-
Data Interpretation & Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No signal in Calcium Assay | - Low/no FP receptor expression.- Inactive compound.- Cell health is poor. | - Verify receptor expression via qPCR or Western blot.- Use a fresh aliquot of the 15(S) isomer.- Check cell viability; do not use over-passaged cells. |
| High background in Western Blot | - Insufficient blocking.- Antibody concentration too high.- Inadequate washing. | - Increase blocking time or change blocking agent (e.g., BSA vs. milk).- Titrate primary and secondary antibodies.- Increase the number and duration of TBST washes. |
| Signal observed with 15(R) isomer | - Compound degradation or contamination.- Acidic assay buffer causing epimerization.- Off-target effects at high concentrations. | - Use a new vial of 15(R)-methyl-PGF2α.- Ensure assay buffer pH is neutral (~7.4).- Perform a dose-response curve for the 15(R) isomer to check for low-potency off-target activity. |
Physicochemical & Handling Information
Proper storage and handling are critical for maintaining the integrity of these lipid-based signaling molecules.
| Property | 15(R)-15-methyl PGF2α | 15(S)-15-methyl PGF2α (Carboprost) |
| Molecular Formula | C21H36O5 | C21H36O5 |
| Molecular Weight | 368.5 g/mol | 368.5 g/mol [5] |
| Appearance | Varies (often a solution) | Varies (often a solution) |
| Solubility | Soluble in DMSO, Ethanol, DMF[3] | Soluble in DMSO, Ethanol, DMF[5][6] |
| Storage | Store at -20°C as recommended by the supplier. Aliquot to avoid repeated freeze-thaw cycles.[6] | Store at -20°C as recommended by the supplier. Aliquot to avoid repeated freeze-thaw cycles.[5][6] |
References
-
Task force on prostaglandins for fertility regulation. The World Health Organization. (1977). Vaginal administration of 15-methyl-PGF2 alpha methyl ester for preoperative cervical dilatation. Contraception. Retrieved from [Link]
-
Lindblom, B., & Wiqvist, N. (1989). Intravenous infusion of 15 methyl-prostaglandin F2 alpha (Prostinfenem) in women with heavy post-partum hemorrhage. Acta Obstetricia et Gynecologica Scandinavica. Retrieved from [Link]
-
Wikipedia. (n.d.). Prostaglandin F2alpha. Retrieved from [Link]
-
O'Brien, W. F., & Cefalo, R. C. (1988). The use of 15 methyl F2 alpha prostaglandin (Prostin 15M) for the control of postpartum hemorrhage. Obstetrics and Gynecology. Retrieved from [Link]
-
Armstrong, S. P., & Holliday, N. D. (2020). Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. Disease Models & Mechanisms. Retrieved from [Link]
-
Shanghai Institute of Materia Medica, Chinese Academy of Sciences. (2024). Researchers reveal structure and activation mechanism of prostaglandin E2 receptor EP1. Medical Xpress. Retrieved from [Link]
-
Sales, K. J., Milne, S. A., Williams, A. R., Anderson, R. A., & Jabbour, H. N. (2004). Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma. The Journal of Clinical Endocrinology and Metabolism. Retrieved from [Link]
-
Regan, J. W. (2003). A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action. Journal of Neurochemistry. Retrieved from [Link]
-
Salverda, M. L. M., et al. (2020). Characterization of the signalling modalities of prostaglandin E2 receptors EP2 and EP4 reveals crosstalk and a role for microtubules. bioRxiv. Retrieved from [Link]
-
Stoddart, L. A., et al. (2015). A Perspective on Studying G-Protein–Coupled Receptor Signaling with Resonance Energy Transfer Biosensors in Living Organisms. Molecular Pharmacology. Retrieved from [Link]
-
Tang, E. H., & Vanhoutte, P. M. (2010). PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease. Frontiers in Pharmacology. Retrieved from [Link]
-
Casarosa, E., et al. (2021). Novel Structural Approaches to Study GPCR Regulation. International Journal of Molecular Sciences. Retrieved from [Link]
-
Sridharan, R., et al. (2020). Prostaglandin E2 and Its Receptor EP2 Modulate Macrophage Activation and Fusion in Vitro. ACS Biomaterials Science & Engineering. Retrieved from [Link]
-
Kaczor, A. A., et al. (2019). GPCR Signaling: A Study of the Interplay Between Structure, Energy, and Function. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PTGFR prostaglandin F receptor [ (human)]. Retrieved from [Link]
-
Biology Stack Exchange. (2018). What is the purpose of Prostaglandin F2-alpha and the Prostaglandin F receptor in the melatonin cell signaling pathway? Retrieved from [Link]
Sources
- 1. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]
- 3. caymanchem.com [caymanchem.com]
- 4. PTGFR prostaglandin F receptor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Intravenous infusion of 15 methyl-prostaglandin F2 alpha (Prostinfenem) in women with heavy post-partum hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The use of 15 methyl F2 alpha prostaglandin (Prostin 15M) for the control of postpartum hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Identifying Degradation Products of 15-Methyl-15R-PGF2α
Introduction: Welcome to the technical support center for 15-methyl-15R-PGF2α. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and analyzing this unique prostaglandin analog. 15-methyl-15R-PGF2α is a metabolically stable analog of Prostaglandin F2α (PGF2α)[1][2]. Its stability is conferred by the methyl group at the C-15 position, which sterically hinders the action of 15-hydroxyprostaglandin dehydrogenase, the primary enzyme responsible for the catabolism of natural prostaglandins[3].
However, its stability is not absolute. A key feature of 15-methyl-15R-PGF2α is its role as an inactive prodrug, which undergoes acid-catalyzed epimerization to its biologically active 15(S)-isomer, Carboprost[1][2][4]. Understanding this conversion, along with other potential degradation pathways, is critical for ensuring the accuracy, reproducibility, and validity of your experimental results. This guide provides in-depth FAQs, troubleshooting workflows, and validated protocols to help you identify and manage these chemical transformations.
Section 1: Understanding the Stability and Conversion Profile
The primary chemical transformation you will encounter with 15-methyl-15R-PGF2α is not degradation in the traditional sense of inactivation, but rather a stereo-specific conversion into its active form.
-
Acid-Catalyzed Epimerization: The most significant chemical change is the conversion of the C-15 hydroxyl group from the R configuration to the S configuration under acidic conditions. This epimerization transforms the inactive prodrug into the potent luteolytic agent, 15(S)-15-methyl-PGF2α (Carboprost)[2][4][5]. This reaction is reversible, and in an acidic medium, an equilibrium mixture of both isomers can be expected[4].
-
Potential Degradation Pathways: Under more strenuous acidic conditions, further degradation can occur. Studies on the closely related 15(S) isomer have shown the formation of dehydration and solvolysis products[4]. It is reasonable to anticipate that the 15(R) isomer could undergo similar degradation, leading to a loss of the hydroxyl groups and the formation of new double bonds.
-
In Vivo Metabolism: In biological systems, while resistant to 15-PGDH, metabolic modification can still occur. For instance, a dinor- metabolite has been identified, indicating that the carboxylic acid side chain can be shortened via beta-oxidation[6].
Section 2: Frequently Asked Questions (FAQs)
FAQ 1: I'm seeing a new, prominent peak in my HPLC or LC-MS analysis that has the same mass as my parent compound. What is it?
This is the most common query we receive. The new peak is almost certainly the 15(S)-isomer (Carboprost) .
-
Causality: If your sample has been exposed to even mildly acidic conditions (e.g., acidic mobile phase, storage in non-buffered protic solvents, or exposure to gastric fluids in in vivo models), the 15(R)-isomer will begin to epimerize to the 15(S)-isomer[1][4]. Because they are stereoisomers, they have identical masses and will not be differentiated by a standard mass spectrometer, but their different 3D structures will cause them to have different retention times on a chiral or even a standard C18 chromatography column.
-
Actionable Advice: See Protocol 2 for a general LC-MS/MS method to resolve these isomers. Confirm the identity by running a pure standard of 15(S)-15-methyl-PGF2α if available.
FAQ 2: My compound, which is supposed to be inactive, is showing significant biological activity in my assay. What happened?
The observed activity is a direct result of the conversion of the inactive 15(R)-prodrug into the highly active 15(S)-isomer.
-
Causality: The 15(S)-isomer is a potent agonist of the prostaglandin F receptor and a powerful uterine stimulant[5][7]. The 15(R)-isomer is inactive[4]. If your experimental conditions (e.g., cell culture media pH, formulation buffers) are slightly acidic, you may have inadvertently generated the active compound, leading to false-positive results or seemingly enhanced potency.
-
Actionable Advice: Meticulously control the pH of all solutions to be neutral or slightly basic (pH 7.2-7.4) where the compound is more stable against epimerization. Re-evaluate your stock solution purity using the methods described in this guide.
FAQ 3: How can I prevent the unwanted conversion of my 15(R) compound to the 15(S) isomer?
Strict control over storage and handling conditions is paramount.
-
Causality: The epimerization reaction is catalyzed by protons (H+). Therefore, minimizing the presence of acid is the key to preserving the integrity of your compound.
-
Actionable Advice:
-
Storage: Store the compound as a solid at -20°C or -80°C. If you must make a stock solution, use a high-purity, anhydrous aprotic solvent like DMSO or DMF. For longer-term storage, aliquoting and storing under an inert gas like nitrogen or argon is recommended[7].
-
Working Solutions: Prepare aqueous working solutions fresh for each experiment in a well-buffered physiological solution (e.g., PBS, pH 7.2). Avoid prolonged storage of aqueous solutions.
-
FAQ 4: My mass spectrometry data shows peaks with masses corresponding to the loss of water (M-18) or multiple water molecules. Are these significant?
Yes, these are likely true degradation products, not just in-source fragments.
-
Causality: Under harsh acidic or thermal stress, prostaglandins can undergo dehydration, eliminating one or more of the hydroxyl groups at positions C-9, C-11, and C-15 to form additional double bonds[4]. These are distinct chemical entities and represent a loss of compound integrity.
-
Actionable Advice: These products are often less polar than the parent compound and will elute later on a reverse-phase HPLC column. If their concentration is significant, it indicates that your sample has been compromised by excessive stress. It is crucial to prepare a fresh sample from a validated stock. See Protocol 1 for a forced degradation study to intentionally generate and identify these products.
Section 3: Troubleshooting Guides and Protocols
Troubleshooting Guide: Investigating Unexpected Chromatographic Peaks
| Observation | Potential Cause | Recommended Action |
| Peak with same m/z, different retention time. | Epimerization to the 15(S)-isomer. | 1. Confirm by co-injection with a 15(S)-isomer standard.2. Review sample preparation and mobile phase for acidic conditions. |
| Peaks with m/z = [M-18+H]+ or [M-36+H]+. | Dehydration (loss of one or two water molecules). | 1. Confirm by high-resolution MS to verify the elemental formula.2. This indicates harsh sample handling (excess acid or heat). Prepare a fresh sample. |
| Peak with m/z = [M-28+H]+. | Metabolism (dinor- metabolite, loss of C2H4). | 1. This is expected in in vivo or metabolism studies.2. Use LC-MS/MS and compare fragmentation patterns to confirm. |
| Broad or tailing peaks. | Poor chromatography, sample overload, or compound instability on the column. | 1. Ensure mobile phase pH is compatible with the column.2. Reduce sample injection volume.3. Use a faster gradient. |
Protocol 1: Forced Degradation Study to Identify Potential Degradants
This protocol allows for the controlled generation of degradation products to serve as markers in future stability studies.
-
Preparation: Prepare four separate 1 mg/mL solutions of 15-methyl-15R-PGF2α in a suitable solvent (e.g., acetonitrile/water 50:50).
-
Acid Stress: To one vial, add 1M HCl to a final concentration of 0.1M. Incubate at 60°C for 2, 8, and 24 hours.
-
Base Stress: To a second vial, add 1M NaOH to a final concentration of 0.1M. Incubate at 60°C for 2, 8, and 24 hours.
-
Oxidative Stress: To a third vial, add 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Control: The fourth vial serves as the unstressed control.
-
Analysis: At each time point, neutralize the acid/base stressed samples with an equimolar amount of base/acid. Dilute all samples appropriately and analyze by LC-MS/MS (see Protocol 2).
-
Interpretation: Compare the chromatograms of the stressed samples to the control. The new peaks that appear are degradation products. The acid-stressed sample should prominently show the 15(S)-epimer followed by dehydration products at later time points.
Protocol 2: General Purpose LC-MS/MS Method for Isomer Separation
This method provides a baseline for separating the 15(R) and 15(S) isomers and detecting other degradants.
-
Instrumentation: HPLC or UPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Chromatography:
-
Column: C18 Reverse-Phase Column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water. Note: While acidic, the short runtime minimizes on-column epimerization and provides good ionization.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization, Negative (ESI-).
-
Precursor Ion (MS1): Scan for m/z 367.25 (corresponding to [M-H]⁻).
-
Product Ion Scan (MS/MS): Fragment the precursor ion (m/z 367.25) and monitor for characteristic product ions. While fragmentation may be similar for epimers, slight ratio differences can sometimes be observed.
-
-
Self-Validation: The system is validated if you can achieve baseline or near-baseline separation of the 15(R) and 15(S) standards, demonstrating the method's resolving power.
Section 4: Visualizing the Pathways and Workflows
Diagram 1: Key Chemical Transformations
Caption: Primary conversion and degradation pathways of 15-methyl-15R-PGF2α.
Diagram 2: Analytical Workflow for Identification
Caption: Logical workflow for identifying unknown peaks in sample analysis.
References
-
Hamberg, M., Zhang, L.Y., & Bergström, S. (1995). On the pH-dependent degradation of 15(S)-15 methyl-prostaglandin F2α (Carboprost). European Journal of Pharmaceutical Sciences, 3(1), 27-38. [Link]
-
Gréen, K., Granström, E., Bygdeman, M., & Wiqvist, N. (1974). Kinetic and metabolic studies of 15-methyl-prostaglandin F2alpha administered intra-amniotically for induction of abortion. Prostaglandins, 5(1), 1-16. [Link]
-
Overview on the Discovery and Development of Anti-Inflammatory Drugs: Should the Focus Be on Synthesis or Degradation of PGE2? Taylor & Francis Online.[Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. Kinetic and metabolic studies of 15-methyl-prostaglandin F2alpha administered intra-amniotically for induction of abortion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing 15-methyl-15R-PGF2alpha Dosage for In Vivo Experiments
Welcome to the technical support center for the in vivo application of 15-methyl-15R-PGF2alpha. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure the successful design and execution of your experiments.
Understanding 15-methyl-15R-PGF2alpha: A Prodrug Approach
15-methyl-15R-PGF2alpha is a synthetic analog of prostaglandin F2alpha (PGF2α). It is crucial to understand that the 15R isomer is a prodrug , which is largely inactive in its initial form. For biological activity, it must undergo in vivo conversion to its active stereoisomer, 15(S)-15-methyl-PGF2alpha , also known as Carboprost .[1] Carboprost is a potent agonist of the Prostaglandin F Receptor (FP), a G-protein coupled receptor that mediates a variety of physiological effects.[2]
The methylation at the C-15 position makes Carboprost resistant to rapid metabolic inactivation by 15-hydroxyprostaglandin dehydrogenase, thus prolonging its biological activity compared to the endogenous PGF2α.[1]
Mechanism of Action: The FP Receptor Signaling Pathway
Carboprost exerts its effects by binding to and activating the FP receptor. The FP receptor is primarily coupled to the Gq alpha subunit of the heterotrimeric G protein. This activation initiates a downstream signaling cascade:
-
Activation of Phospholipase C (PLC): The activated Gq alpha subunit stimulates PLC.[3][4]
-
Hydrolysis of PIP2: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][4]
-
Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[3][4][5][6]
-
Cellular Response: The resulting increase in intracellular calcium concentration activates various downstream effector proteins, leading to a cellular response, such as smooth muscle contraction.[5][7]
Caption: FP Receptor Signaling Pathway.
Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise during in vivo experiments with 15-methyl-15R-PGF2alpha and its active form, Carboprost.
FAQs
Q1: Should I use 15-methyl-15R-PGF2alpha or 15(S)-15-methyl-PGF2alpha (Carboprost) for my experiments?
A1: This depends on your experimental goals. 15-methyl-15R-PGF2alpha is a prodrug and requires in vivo conversion to the active 15(S) form (Carboprost). This conversion rate can vary between species and individuals, potentially introducing variability. For more direct and predictable results, using the active form, Carboprost, is generally recommended.
Q2: What is a suitable vehicle for in vivo administration?
A2: A common vehicle for lipophilic compounds like prostaglandin analogs is a mixture of a solvent and an aqueous buffer. A frequently used formulation involves dissolving the compound in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) and then diluting it with a sterile aqueous solution such as saline (0.9% NaCl) or phosphate-buffered saline (PBS).[8] It is crucial to ensure the final concentration of the organic solvent is low (typically <5-10%) to avoid vehicle-induced toxicity.[8] For example, a stock solution in DMSO can be diluted with saline containing a surfactant like Tween-80 or with a solution of 20% SBE-β-CD in saline to improve solubility and stability.[9]
Q3: How should I store the compound and its solutions?
A3: Prostaglandin analogs can be sensitive to temperature and light. The powdered form of 15-methyl-15R-PGF2alpha and Carboprost should be stored at -20°C. Stock solutions in organic solvents should also be stored at -20°C or -80°C and protected from light.[1] For working solutions intended for injection, it is best to prepare them fresh on the day of the experiment. If short-term storage is necessary, keep the solution on ice and protected from light. The commercial preparation of Carboprost (Hemabate®) is refrigerated at 2-8°C.[1]
Q4: What are the expected side effects in rodents?
A4: While specific data on side effects in rodents is limited, extrapolating from human clinical data and the mechanism of action, potential side effects can be anticipated. These may include gastrointestinal distress (diarrhea), increased body temperature, and changes in blood pressure.[10][11] In reproductive studies, Carboprost has been shown to be embryotoxic in rats and rabbits.[10][12] Close monitoring of the animals post-administration for any signs of distress, such as lethargy, piloerection, or changes in breathing, is essential.
Troubleshooting
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Lack of expected biological effect | - Incorrect isomer used: You may be using the inactive 15R isomer without sufficient in vivo conversion. - Inadequate dosage: The dose may be too low for the specific animal model and endpoint. - Compound degradation: Improper storage or handling of the compound or solutions. - Poor bioavailability: The administration route or vehicle may not be optimal. | - Switch to the active 15(S) isomer (Carboprost). - Perform a dose-response study to determine the optimal dose. - Ensure proper storage conditions and prepare fresh solutions for each experiment. - Consider a different administration route or vehicle formulation. |
| High variability between animals | - Variable prodrug conversion: If using the 15R isomer, the rate of conversion to the active form can differ between animals. - Inconsistent administration: Variations in injection volume or site can affect absorption. - Underlying health status of animals: Subclinical infections or stress can alter physiological responses. | - Use the active 15(S) isomer (Carboprost) for more consistent results. - Ensure all personnel are thoroughly trained in the administration technique. - Acclimatize animals properly and monitor their health status closely. |
| Adverse events or mortality | - Dosage is too high: The dose may be in the toxic range for the species and strain. - Vehicle toxicity: The concentration of the organic solvent (e.g., DMSO) may be too high. - Rapid injection: Bolus injection of a vasoactive substance can cause cardiovascular shock. - Off-target effects: Prostaglandins can have widespread physiological effects. | - Reduce the dosage. - Lower the concentration of the organic solvent in the vehicle or use an alternative formulation. - Administer the injection slowly. - Carefully observe the animals for specific signs of distress to understand the nature of the adverse event. |
| Precipitation of the compound in the vehicle | - Poor solubility: The compound may not be sufficiently soluble in the chosen vehicle at the desired concentration. - Temperature changes: The compound may precipitate out of solution when cooled. | - Increase the proportion of the organic solvent (while staying within safe limits). - Add a surfactant (e.g., Tween-80) or a solubilizing agent (e.g., cyclodextrin). - Gently warm the solution before injection and ensure it remains clear. |
Experimental Protocols
Note: These are general protocols and should be adapted to your specific experimental needs and institutional guidelines. Always work under an approved animal care and use protocol.
Protocol 1: Preparation of Carboprost for In Vivo Injection
This protocol provides a method for preparing a working solution of Carboprost from a stock solution.
Materials:
-
15(S)-15-methyl-PGF2alpha (Carboprost)
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes and syringes
Procedure:
-
Prepare a stock solution: Dissolve Carboprost in DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Store this stock solution at -20°C or -80°C.
-
Prepare the vehicle: In a sterile tube, prepare the vehicle by mixing the components in the desired ratio. A common vehicle formulation is:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Prepare the working solution: On the day of the experiment, thaw the stock solution. Add the required volume of the stock solution to the vehicle to achieve the final desired concentration for injection. For example, to prepare 1 mL of a 100 µg/mL working solution from a 10 mg/mL stock:
-
Add 10 µL of the 10 mg/mL stock solution to 990 µL of the vehicle.
-
-
Vortex and inspect: Vortex the working solution thoroughly to ensure it is homogenous. Visually inspect the solution for any precipitation. If precipitation occurs, the formulation may need to be adjusted.
Caption: Workflow for Carboprost Solution Preparation.
Protocol 2: Intraperitoneal (IP) Injection in Mice
Materials:
-
Prepared Carboprost working solution
-
Sterile syringe (e.g., 1 mL)
-
Sterile needle (e.g., 25-27 gauge)
-
70% ethanol
-
Gauze or cotton swabs
Procedure:
-
Animal Restraint: Properly restrain the mouse to expose the abdomen.
-
Injection Site: The injection should be made into the lower right quadrant of the abdomen to avoid the cecum.
-
Aseptic Technique: Swab the injection site with 70% ethanol.
-
Injection: Insert the needle at a 15-30 degree angle into the peritoneal cavity. Aspirate briefly to ensure no fluid or blood is drawn back, which would indicate improper placement in an organ or blood vessel.
-
Administration: Inject the desired volume slowly. The maximum recommended IP injection volume for mice is typically 10 mL/kg.
-
Withdrawal and Monitoring: Withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of distress.
Protocol 3: Subcutaneous (SC) Injection in Rats
Materials:
-
Prepared Carboprost working solution
-
Sterile syringe (e.g., 3 mL)
-
Sterile needle (e.g., 23-25 gauge)
-
70% ethanol
-
Gauze or cotton swabs
Procedure:
-
Animal Restraint: Properly restrain the rat.
-
Injection Site: The loose skin over the shoulders (scruff) is a common site for SC injections.
-
Aseptic Technique: Swab the injection site with 70% ethanol.
-
Injection: Tent the skin at the injection site. Insert the needle, bevel up, into the base of the tented skin.
-
Administration: Inject the desired volume. The maximum recommended SC injection volume for rats is typically 5-10 mL/kg per site.
-
Withdrawal and Monitoring: Withdraw the needle and gently massage the area to help disperse the solution. Return the rat to its cage and monitor for any adverse reactions.
Dosage Considerations for In Vivo Experiments
Determining the optimal dose of Carboprost is critical for the success of your experiments. The appropriate dose will vary depending on the animal species, strain, sex, age, the specific research model, and the intended biological endpoint.
Starting Point Dosages from Preclinical Studies:
The following table summarizes dosages from published studies, primarily in the context of reproductive biology. These should be considered as starting points for dose-ranging studies in other models.
| Species | Dosage | Route of Administration | Observed Effect | Reference |
| Rat | 0.25 - 1 mg/kg | Subcutaneous | Embryolethality | [12] |
| Rabbit | 0.005 mg/kg | Subcutaneous | Embryolethality | [12] |
| Heifer | 0.25 - 10 mg (total dose) | Intramuscular | Luteolysis and estrus induction | [13] |
Recommendations for Dose Optimization:
-
Literature Review: Conduct a thorough literature search for studies using Carboprost or other PGF2α analogs in a similar animal model or for a similar biological question.
-
Dose-Response Study: It is highly recommended to perform a pilot dose-response study to determine the optimal dose that produces the desired effect with minimal adverse events. Start with a low dose and escalate until the desired effect is observed or adverse effects become apparent.
-
Consider the Endpoint: The effective dose will depend on the sensitivity of the biological system you are studying. For example, inducing uterine contractions may require a different dose than modulating an inflammatory response.
References
-
Carboprost: Uses, Dosage, Side Effects and More. MIMS Philippines. [Link]
-
HEMABATE® (carboprost tromethamine) injection, USP. accessdata.fda.gov. [Link]
-
Carboprost. Wikipedia. [Link]
-
CARBOPROST (Systemic) Introduction. VA.gov. [Link]
-
Effects of the prostaglandins PGF2alpha and PGE2 on calcium signaling in rat hepatocyte doublets. PubMed. [Link]
-
A Pharmacokinetic and Analgesic Efficacy Study of Carprofen in Female CD1 Mice. PubMed. [Link]
-
Vaginal administration of 15-methyl-PGF2 alpha-methyl ester prior to vacuum aspiration. Peri- and postoperative complications. PubMed. [Link]
-
Update on the Mechanism of Action of Topical Prostaglandins for Intraocular Pressure Reduction. PMC - NIH. [Link]
-
Stereospecific conversion of prostaglandin D2 to (5Z,13E)-(15S)-9 alpha-11 beta,15-trihydroxyprosta-5,13-dien-1-oic acid (9 alpha,11 beta-prostaglandin F2) and of prostaglandin H2 to prostaglandin F2 alpha by bovine lung prostaglandin F synthase. PMC - NIH. [Link]
-
Hi all! What vehicle do you recommend for IP injection in mice for a DMSO soluble drug? ResearchGate. [Link]
-
Experimental animal models of chronic inflammation. PMC - PubMed Central. [Link]
-
Evaluation of Intramuscular 15(s)-15-methyl Prostaglandin F2 Alpha Tromethamine Salt for Induction of Abortion, Medications to Attenuate Side Effects, and Intracervical Laminaria Tents. PubMed. [Link]
-
Potential Roles of IP3 Receptors and Calcium in Programmed Cell Death and Implications in Cardiovascular Diseases. MDPI. [Link]
-
Pharmacokinetics and metabolism of two carbamate insecticides, carbaryl and landrin, in the rat. PubMed. [Link]
-
Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma. Frontiers in Pharmacology. [Link]
-
Effect of Pain Management on Immunization Efficacy in Mice. ResearchGate. [Link]
-
Pharmacokinetics and Intestinal Metabolism of Compound K in Rats and Mice. MDPI. [Link]
-
Luteoloside Exerts Analgesic Effect in a Complete Freund's Adjuvant-Induced Inflammatory Model via Inhibiting Interleukin-1β Expression and Macrophage/Microglia Activation. Frontiers in Pharmacology. [Link]
-
IP3 mediated global Ca2+ signals arise through two temporally and spatially distinct modes of Ca2+ release. eLife. [Link]
-
Effects of in vivo and in vitro administration of prostaglandin F2 alpha on lipoprotein utilization in cultured bovine luteal cells. PubMed. [Link]
-
Carboprost Dosage Guide + Max Dose, Adjustments. Drugs.com. [Link]
-
Incidence of carboprost-related adverse reactions. ResearchGate. [Link]
-
The effect of corticosteroid administration on soft-tissue inflammation associated with rhBMP-2 use in a rodent model of inflammation. PubMed. [Link]
-
Ocular Surface Changes in Prostaglandin Analogue-Treated Patients. PubMed Central. [Link]
-
IP3 DAG Calcium Pathway. YouTube. [Link]
-
What are the vehicles used to dissolve drugs for in vivo treatment? ResearchGate. [Link]
-
Vaginal administration of 15-methyl-PGF2 alpha methyl ester for preoperative cervical dilatation. Task force on prostaglandins for fertility regulation. The World Health Organization. PubMed. [Link]
-
Calcium & IP3 Pathway. YouTube. [Link]
-
Clinical Management of Pain in Rodents. PubMed Central. [Link]
-
Effects of different doses of complete Freund's adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis. PubMed Central. [Link]
-
Prostaglandins. StatPearls - NCBI Bookshelf - NIH. [Link]
-
The Effects of Prostaglandin Analogues on IOP in Prostanoid FP-Receptor–Deficient Mice. Investigative Ophthalmology & Visual Science. [Link]
-
Involvement of neutrophils in rat livers by low-dose thioacetamide administration. PMC. [Link]
-
Prostaglandin F2 alpha and its 13-dehydro analogs: comparative luteolytic effects in vivo. PubMed. [Link]
-
What are the side effects of Carboprost Tromethamine? Patsnap Synapse. [Link]
-
Effect of a Prostaglandin F2α Analogue Prostinfenem (15-Methyl-PGF2α), to Induce Luteolysis and Oestrus in Heifers. PMC - NIH. [Link]
Sources
- 1. Carboprost - Wikipedia [en.wikipedia.org]
- 2. Effects of different doses of complete Freund’s adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. Effects of the prostaglandins PGF2alpha and PGE2 on calcium signaling in rat hepatocyte doublets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IP3 mediated global Ca2+ signals arise through two temporally and spatially distinct modes of Ca2+ release | eLife [elifesciences.org]
- 7. Carboprost (intramuscular route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. What are the side effects of Carboprost Tromethamine? [synapse.patsnap.com]
- 12. simsrc.edu.in [simsrc.edu.in]
- 13. Effect of a Prostaglandin F2α Analogue Prostinfenem (15-Methyl-PGF2α), to Induce Luteolysis and Oestrus in Heifers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting HPLC-UV Detection of 15-methyl-15R-PGF2α
Welcome to the dedicated support center for the analysis of 15-methyl-15R-PGF2α via HPLC-UV. This guide is structured to provide direct, actionable solutions to common challenges encountered during method development and routine analysis. We will delve into the causality behind these issues, offering robust, field-tested protocols to ensure the integrity and reproducibility of your results.
Introduction: The Challenge of 15-methyl-15R-PGF2α Analysis
15-methyl-15R-PGF2α, a synthetic analog of prostaglandin F2α, presents a unique analytical challenge. Its structure lacks a significant chromophore, leading to inherently low UV absorbance. This makes sensitive and reliable quantification by HPLC with UV detection a non-trivial task, often susceptible to issues with sensitivity, peak shape, and baseline noise. This guide provides a systematic approach to troubleshooting these common hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: No Peak or Extremely Low Signal-to-Noise (S/N) Ratio
Question: I am injecting my 15-methyl-15R-PGF2α standard, but I am either seeing no peak at all or the signal is barely distinguishable from the baseline noise. What is happening?
Answer: This is the most common issue and typically stems from the molecule's poor UV-absorbing properties. 15-methyl-15R-PGF2α lacks a strong chromophore, meaning its molar absorptivity at standard UV wavelengths (e.g., 210-220 nm) is very low.
-
Incorrect Wavelength Selection: The carboxyl group is the primary chromophore in the native molecule, offering weak absorbance at low UV wavelengths (below 210 nm). Operating at these low wavelengths often leads to high baseline noise from the mobile phase, further obscuring the weak analyte signal.
-
Expert Recommendation: While direct detection at low wavelengths is possible, it requires an exceptionally clean system and high-purity solvents. A more robust approach is to employ a derivatization strategy to introduce a strong chromophore to the molecule.
-
-
Insufficient Concentration: Given the low molar absorptivity, the concentration of your standard or sample may be below the limit of detection (LOD) for your current method.
-
System Suitability Failure: Issues with the HPLC system itself, such as a failing lamp, dirty flow cell, or leaks, can significantly reduce sensitivity.
-
Verify Wavelength and Concentration:
-
Action: Confirm that your UV detector is set to a low wavelength, typically in the range of 195-210 nm, where the carboxyl group absorbs.
-
Action: Prepare a high-concentration standard (e.g., 100 µg/mL) to confirm that you can see a peak, even if it is small and broad. This will verify that the system is fundamentally working.
-
-
Assess System Health:
-
Action: Run a system performance qualification. Check the deuterium lamp energy. Low energy indicates the lamp may need replacement.
-
Action: Flush the system thoroughly, including the flow cell, with a strong solvent like isopropanol to remove any contaminants.
-
-
Consider Derivatization for Enhanced Sensitivity:
-
Rationale: Derivatization is a chemical modification of the analyte to attach a molecule with a strong chromophore, dramatically increasing its UV absorbance and thus the sensitivity of the method. A common approach for prostaglandins is to target the carboxylic acid group.
-
Example Derivatizing Agent: p-Bromophenacyl bromide (PBPB) is a classic choice that reacts with the carboxyl group to form an ester with a strong UV chromophore, allowing for detection at a much more favorable wavelength (around 260 nm) where baseline noise is lower.
-
Technical Support Center: Unexpected Off-Target Effects of 15-Methyl-PGF2α Analogs
Welcome to the technical support center for researchers utilizing 15-methyl-PGF2α analogs such as carboprost, and other relevant PGF2α analogs including latanoprost, bimatoprost, and travoprost. This guide is designed to provide in-depth troubleshooting assistance and address frequently asked questions regarding unexpected experimental outcomes that may arise from off-target effects of these compounds. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate these effects, ensuring the integrity and accuracy of your research.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the specificity and potential for off-target activities of 15-methyl-PGF2α and its analogs.
Q1: What is the primary mechanism of action for 15-methyl-PGF2α and its analogs?
A1: 15-methyl-PGF2α and its analogs are synthetic agonists of the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR).[1] The canonical signaling pathway upon agonist binding to the FP receptor involves the activation of Gq/11 proteins, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[1] This signaling cascade ultimately leads to various cellular responses, including smooth muscle contraction and modulation of extracellular matrix proteins.[1]
Q2: Can 15-methyl-PGF2α analogs interact with other prostaglandin receptors?
A2: Yes, while these analogs are designed to be selective for the FP receptor, cross-reactivity with other prostanoid receptors can occur, particularly at higher concentrations. For instance, bimatoprost has been shown to exhibit agonist activity at prostaglandin EP1 and EP3 receptors.[2] Endogenous PGF2α itself has been reported to bind to the EP3 receptor with even higher potency than its cognate FP receptor in some systems.[3] Such off-target binding can lead to unexpected biological effects, as other prostaglandin receptors are coupled to different G-proteins and intracellular signaling pathways (e.g., EP2 and EP4 receptors couple to Gs to increase cAMP, while EP1 couples to Gq and EP3 couples to Gi to decrease cAMP).
Q3: What are the known systemic or cellular side effects of PGF2α analogs that could indicate off-target activity in my experimental model?
A3: Clinically observed side effects can provide valuable clues to potential off-target mechanisms that may manifest in your research. Some key examples include:
-
Periorbital Fat Atrophy: Seen with ophthalmic use of analogs like latanoprost and bimatoprost, this is thought to be caused by the inhibition of adipogenesis.[4][5][6][7] If your experiments involve adipocytes or related cell types, you may observe unexpected changes in differentiation or lipid accumulation.
-
Hyperpigmentation: Darkening of the iris and periocular skin is a well-documented side effect.[2][8][9][10] This is due to increased melanogenesis, not melanocyte proliferation.[8][9][10] If your experimental system involves melanocytes or pigment-producing cells, you may see an upregulation of melanin synthesis.
-
Inflammation and Hyperemia: While prostaglandins are known inflammatory mediators, the degree of hyperemia (redness) can vary between analogs. This effect is complex and may involve vasodilation and increased vascular permeability, potentially mediated by off-target receptor activation or downstream signaling crosstalk.
-
Gastrointestinal and Cardiac Effects: Though rare with topical application, systemic administration of PGF2α analogs can cause gastrointestinal upset and cardiovascular effects, likely due to the stimulation of smooth muscles and visceral nociceptors.[11]
Q4: Are there different isomers of 15-methyl-PGF2α, and do they have different activities?
A4: Yes, the stereochemistry of the methyl group at the C-15 position is critical. The 15(S)-isomer (e.g., Carboprost) is the biologically active form that potently stimulates the FP receptor.[12] The 15(R)-isomer is considered inactive.[12] It's crucial to ensure the correct isomeric form is being used in your experiments to avoid a lack of expected on-target effects.
II. Troubleshooting Guide
This section provides a problem-oriented approach to troubleshooting unexpected experimental results when using 15-methyl-PGF2α analogs.
Problem 1: Inconsistent or paradoxical cellular responses at different concentrations.
-
Scenario: You observe the expected cellular response (e.g., calcium mobilization) at a low concentration of your PGF2α analog, but at higher concentrations, the response is diminished or you observe a contradictory effect (e.g., a decrease in a signaling molecule you expected to increase).
-
Potential Cause: This could be due to off-target receptor activation. At lower concentrations, the analog may be selectively activating the high-affinity FP receptor. At higher concentrations, it may begin to engage lower-affinity off-target receptors (e.g., EP1, EP3) that trigger opposing signaling pathways.
-
Troubleshooting Workflow:
-
Confirm Agonist Integrity: Ensure the stability and purity of your 15-methyl-PGF2α analog. Degradation could lead to reduced potency.
-
Perform a Detailed Dose-Response Curve: Extend the concentration range of your analog in your assay to fully characterize the biphasic or unexpected response.
-
Use Selective Antagonists: If you suspect off-target activity, pre-treat your cells with selective antagonists for other prostaglandin receptors (e.g., EP1 or EP3 antagonists) before adding your PGF2α analog. If the unexpected effect is blocked, it confirms off-target receptor involvement.
-
Knockdown/Knockout Models: If available, use cell lines or animal models with genetic deletion of the FP receptor or suspected off-target receptors to dissect the contribution of each receptor to the observed effect.[13][14]
Workflow for investigating inconsistent dose-response. -
Problem 2: Unexpected changes in gene expression related to cell differentiation or metabolism.
-
Scenario: In your cell culture model (e.g., pre-adipocytes, melanocytes, or immune cells), you observe significant changes in the expression of genes unrelated to the canonical FP receptor pathway after treatment with a PGF2α analog. For example, you see an upregulation of melanogenesis-related genes or a downregulation of adipogenic transcription factors.
-
Potential Cause: This is likely a manifestation of the same mechanisms that cause clinical side effects like hyperpigmentation and fat atrophy.[4][5] PGF2α analogs, through FP receptor activation, can inhibit adipogenesis.[5] The hyperpigmentation effect is due to increased melanin production.[8]
-
Troubleshooting Workflow:
-
Literature Review for Cellular Model: Search for studies that have used PGF2α analogs in your specific cell type or a closely related one. The off-target effect you are observing may be a known, albeit less common, activity.
-
Pathway Analysis: Use bioinformatics tools to analyze your gene expression data. Look for enrichment of signaling pathways that could be downstream of either FP receptor activation (e.g., MAPK pathway, which is activated by some FP agonists) or potential off-target receptors.
-
Measure Key Metabolites/Products: If you suspect an effect on a specific metabolic process (e.g., melanogenesis or lipogenesis), directly measure the end products (e.g., melanin content, lipid droplet formation) to confirm the functional consequence of the gene expression changes.
-
Comparative Analysis of Analogs: Test different PGF2α analogs (e.g., latanoprost vs. bimatoprost vs. travoprost) in parallel. They are known to have differing severities of side effects like fat atrophy, which may translate to different potencies for the off-target effect in your in vitro system.[4]
-
Problem 3: High background or unexpected inflammatory response in cell culture.
-
Scenario: You are using a PGF2α analog in a cell culture system and observe signs of cellular stress, an inflammatory response (e.g., increased cytokine expression), or apoptosis that is not part of your expected outcome.
-
Potential Cause: This could be due to several factors:
-
Intrinsic Pro-inflammatory Nature: Prostaglandins are key mediators of inflammation. Your cell type may be particularly sensitive to the pro-inflammatory signaling of PGF2α.
-
Preservative Toxicity: Many commercially available ophthalmic solutions of PGF2α analogs contain preservatives like benzalkonium chloride (BAC), which can be toxic to cells in culture and induce inflammation and apoptosis.[15][16][17]
-
Off-target Receptor Signaling: Activation of other pro-inflammatory prostaglandin receptors.
-
-
Troubleshooting Workflow:
-
Check for Preservatives: If you are using a clinical formulation, determine if it contains preservatives. If so, try to obtain a preservative-free formulation or the pure compound for your experiments. If that is not possible, you must run a vehicle control that includes the preservative at the same concentration.
-
Assess Cell Viability: Perform a standard cell viability assay (e.g., MTT or neutral red uptake) to determine if the observed effects are due to cytotoxicity.[15]
-
Measure Inflammatory Markers: Quantify the expression of key inflammatory cytokines (e.g., IL-6, IL-8) using qPCR or ELISA to confirm and characterize the inflammatory response.[18]
-
Use Anti-inflammatory Agents: To determine if the observed effects are secondary to a general inflammatory response, co-treat with a broad-spectrum anti-inflammatory agent (e.g., a COX inhibitor) to see if the unexpected phenotype is rescued.
On-target vs. potential off-target signaling. -
III. Summary of Key Off-Target Considerations
| Potential Off-Target Effect | Commonly Implicated Analogs | Suspected Molecular Mechanism | Experimental System Impact |
| Inhibition of Adipogenesis | Latanoprost, Bimatoprost, Travoprost | FP receptor-mediated inhibition of adipocyte differentiation.[5] | Unexpected effects on cell differentiation in adipocyte or mesenchymal stem cell cultures. |
| Increased Melanogenesis | Bimatoprost, Latanoprost, Travoprost | Upregulation of melanin synthesis pathways.[8] | Increased pigmentation in melanocyte cultures or co-cultures. |
| EP Receptor Cross-Reactivity | Bimatoprost | Agonism at EP1 and/or EP3 receptors.[2] | Modulation of cAMP levels, altered smooth muscle responses, or unexpected inflammatory signaling. |
| Cellular Toxicity/Inflammation | All (especially preserved formulations) | Direct toxicity from preservatives (e.g., BAC) or intrinsic pro-inflammatory prostaglandin activity.[15] | Reduced cell viability, apoptosis, or induction of inflammatory cytokines in cell culture. |
IV. Concluding Remarks
15-methyl-PGF2α and its analogs are powerful research tools, but a thorough understanding of their potential for off-target effects is paramount for the accurate interpretation of experimental data. By considering the known clinical side effects as a guide to potential molecular off-target activities and employing a systematic troubleshooting approach, researchers can navigate the complexities of these compounds and enhance the reliability of their findings. Always ensure the use of appropriate controls, including vehicle controls and, where possible, selective antagonists or genetic models, to validate the specificity of your observed effects.
V. References
-
Bimatoprost Ophthalmic Solution - StatPearls - NCBI Bookshelf. (n.d.). Retrieved January 24, 2026, from [Link]
-
Sharif, N. A., Kelly, C. R., & Crider, J. Y. (2018). Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility. British Journal of Pharmacology, 176(8), 1015-1033. [Link]
-
Frings, S. (2005). The Action of Prostaglandins on Ion Channels. Physiological Reviews, 85(3), 995-1043. [Link]
-
Wilson, S. J., Roche, A. M., & Kotelevtsev, Y. V. (2009). Intermolecular cross-talk between the prostaglandin E2 receptor (EP)3 subtype and thromboxane A2 receptor signalling in human erythroleukaemic cells. British Journal of Pharmacology, 157(7), 1275-1286. [Link]
-
Hollo, G. (2007). Latanoprost in the treatment of glaucoma. Clinical Ophthalmology, 1(1), 47-54. [Link]
-
Feletou, M. (2011). PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease. Frontiers in Pharmacology, 2, 43. [Link]
-
Smith, W. L., & Marnett, L. J. (1991). PROSTAGLANDIN H SYNTHASE: RESOLVED AND UNRESOLVED MECHANISTIC ISSUES†. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1083(1), 1-17. [Link]
-
Sharma, P., & Gupta, A. (2013). A rare complication from prostaglandin analogue therapy. Indian Journal of Ophthalmology, 61(10), 597-598. [Link]
-
Kapur, R., Osmanovic, S., Toyran, S., & Edward, D. P. (2005). Bimatoprost-induced periocular skin hyperpigmentation: histopathological study. Archives of Ophthalmology, 123(11), 1541-1546. [Link]
-
Park, J., Cho, H. K., & Moon, J. I. (2011). Changes to upper eyelid orbital fat from use of topical bimatoprost, travoprost, and latanoprost. Japanese Journal of Ophthalmology, 55(1), 22-27. [Link]
-
Guenoun, J. M., Baudouin, C., Rat, P., & Pauly, A. (2005). In vitro study of inflammatory potential and toxicity profile of latanoprost, travoprost, and bimatoprost in conjunctiva-derived epithelial cells. Investigative Ophthalmology & Visual Science, 46(7), 2444-2450. [Link]
-
Giese, M. A., & Grendell, R. L. (2021). Prostaglandin regulation of type 2 inflammation: From basic biology to therapeutic interventions. Journal of Leukocyte Biology, 110(3), 441-457. [Link]
-
Inoue, K., Shiokawa, M., Sugahara, M., & et al. (2012). Bimatoprost-Induced Iris Hyperpigmentation: Beauty in the Darkened Eye of the Beholder. Cutis, 90(2), 79-81. [Link]
-
Wang, Y., Li, Y., & He, J. (2025). The effect of travoprost on primary human limbal epithelial cells and the siRNA-based aniridia limbal epithelial cell model, in vitro. Experimental Eye Research, 251, 106869. [Link]
-
Ota, T., Aihara, M., Narumiya, S., & Araie, M. (2005). Effect of Latanoprost on Intraocular Pressure in Mice Lacking the Prostaglandin FP Receptor. Investigative Ophthalmology & Visual Science, 46(11), 4159-4163. [Link]
-
Park, J., Cho, H. K., & Moon, J. I. (2011). Changes to upper eyelid orbital fat from use of topical bimatoprost, travoprost, and latanoprost. Japanese Journal of Ophthalmology, 55(1), 22-27. [Link]
-
Sharif, N. A., Kelly, C. R., & Crider, J. Y. (2001). Bimatoprost and its free acid are prostaglandin FP receptor agonists. European Journal of Pharmacology, 432(2-3), 211-213. [Link]
-
Chakrabarty, L., & Dutta, H. (2020). Systemic side effects of topical prostaglandin analogues: Rare but real. Indian Journal of Ophthalmology, 68(11), 2521-2522. [Link]
-
Umemoto, T., Nakazawa, T., & Shimura, M. (2013). Neuroprotective effects of prostaglandin analogues on retinal ganglion cell death independent of intraocular pressure reduction. Acta Ophthalmologica, 91(6), e448-e454. [Link]
-
Oelz, O., & Oelz, R. (1979). Luteolytic potency of PGD and PGF2 alpha derivatives. Prostaglandins, 18(3), 409-416. [Link]
-
Kapur, R., Osmanovic, S., Toyran, S., & Edward, D. P. (2005). Bimatoprost-induced periocular skin hyperpigmentation: histopathological study. Archives of Ophthalmology, 123(11), 1541-1546. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Prostanoid receptors. Retrieved January 24, 2026, from [Link]
-
Chakrabarty, L., & Dutta, H. (2020). Systemic side effects of Prostaglandin analogues: Rare but Real. ResearchGate. [Link]
-
Rat, P., Baudouin, C., & Warnet, J. M. (2003). In vitro Comparison of Cytoprotective Effect and Antioxidative Properties Between Latanoprost, Travoprost and Bimatoprost in conjunctiva–derived cells. Investigative Ophthalmology & Visual Science, 44(13), 5076. [Link]
-
Stanford Medicine. (2025). Inhibiting a master regulator of aging regenerates joint cartilage in mice. Retrieved January 24, 2026, from [Link]
-
Inoue, K., & Shiokawa, M. (2013). Activation of the Prostanoid FP Receptor Inhibits Adipogenesis Leading to Deepening of the Upper Eyelid Sulcus in Prostaglandin-Associated Periorbitopathy. Investigative Ophthalmology & Visual Science, 54(8), 5544-5552. [Link]
-
Stamer, W. D., & Acott, T. S. (2012). Effects of Prostaglandin Analogues on Aqueous Humor Outflow Pathways. Journal of Ocular Pharmacology and Therapeutics, 28(2), 112-120. [Link]
-
Kadowitz, P. J., & Hyman, A. L. (1977). Effects of the 15-methyl analogs of prostaglandins E2 and F2alpha on the pulmonary circulation in the intact dog. Chest, 71(2 Suppl), 284-288. [Link]
-
Rat, P., Baudouin, C., & Warnet, J. M. (2003). In Vitro Comparison of Cytoprotective and Antioxidative Effects of Latanoprost, Travoprost, and Bimatoprost on Conjunctiva-Derived Epithelial Cells. Investigative Ophthalmology & Visual Science, 44(9), 3827-3834. [Link]
-
Contreras-Reyes, H., & et al. (2024). Prostaglandin analogues signal detection by data mining in the FDA Adverse Event Reporting System database. BMJ Open Ophthalmology, 9(1), e001764. [Link]
-
Inoue, K., & Shiokawa, M. (2014). Prostaglandin-associated periorbitopathy in latanoprost users. Clinical Ophthalmology, 8, 2445-2450. [Link]
-
MedCentral. (n.d.). Latanoprost: uses, dosing, warnings, adverse events, interactions. Retrieved January 24, 2026, from [Link]
-
Crowston, J. G., & Lindsey, J. D. (2005). Effect of Bimatoprost on Intraocular Pressure in Prostaglandin FP Receptor Knockout Mice. Investigative Ophthalmology & Visual Science, 46(12), 4571-4577. [Link]
-
Kapur, R., Osmanovic, S., Toyran, S., & Edward, D. P. (2005). Bimatoprost-Induced Periocular Skin Hyperpigmentation: Histopathological Study. ResearchGate. [Link]
-
ScienceAlert. (2026). A Common Pain Relief Drug Could Have Anti-Cancer Properties. Retrieved January 24, 2026, from [Link]
-
Sarnoff, D. S. (2015). Periorbital Fat Atrophy — An Unfamiliar Side Effect of Prostaglandin Analogues. The Journal of Clinical and Aesthetic Dermatology, 8(3), 52-54. [Link]
-
Latanoprost - StatPearls - NCBI Bookshelf. (n.d.). Retrieved January 24, 2026, from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Bimatoprost? Retrieved January 24, 2026, from [Link]
-
Rat, P., Baudouin, C., & Warnet, J. M. (2003). In Vitro Comparison of Cytoprotective and Antioxidative Effects of Latanoprost, Travoprost, and Bimatoprost on Conjunctiva-Derived Epithelial Cells. Investigative Ophthalmology & Visual Science, 44(9), 3827-3834. [Link]
-
Contreras-Reyes, H., & et al. (2024). Prostaglandin analogues signal detection by data mining in the FDA Adverse Event Reporting System database. ResearchGate. [Link]
-
Zhou, Y., Zhan, M., & Wei, X. (2022). Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma. Frontiers in Pharmacology, 13, 990595. [Link]
-
Taylor & Francis. (n.d.). Prostaglandin receptors – Knowledge and References. Retrieved January 24, 2026, from [Link]
-
Alm, A. (1998). Latanoprost: A review of its pharmacological properties, clinical efficacy and tolerability in the management of primary open-angle glaucoma and ocular hypertension. Drugs & Aging, 13(4), 317-336. [Link]
-
Jin, D., & Zhong, T. P. (2022). Prostaglandin signaling in ciliogenesis and development. Journal of Cellular Physiology, 237(6), 2632-2643. [Link]
-
Edqvist, L. E., & Kindahl, H. (1984). Effect of a prostaglandin F2 alpha analogue prostinfenem (15-methyl-PGF2 alpha), to induce luteolysis and oestrus in heifers. Acta Veterinaria Scandinavica, 25(2), 277-280. [Link]
-
Rainsford, K. D. (2021). A novel method aimed at counteracting the side effects caused by prostaglandin e2 deficiency during non-steroidal anti-inflammatory drug therapy. Journal of Clinical Medicine, 10(21), 5035. [Link]
Sources
- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 2. Bimatoprost Ophthalmic Solution - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Changes to upper eyelid orbital fat from use of topical bimatoprost, travoprost, and latanoprost - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Prostaglandin-associated periorbitopathy in latanoprost users - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bimatoprost-induced periocular skin hyperpigmentation: histopathological study - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
- 11. Systemic side effects of topical prostaglandin analogues: Rare but real - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. In vitro study of inflammatory potential and toxicity profile of latanoprost, travoprost, and bimatoprost in conjunctiva-derived epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. iovs.arvojournals.org [iovs.arvojournals.org]
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cross-reactivity issues with 15-methyl-PGF2alpha antibodies
Welcome to the technical support center for 15-methyl-prostaglandin F2alpha (15-methyl-PGF2α) immunoassays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using antibodies for the detection and quantification of this potent synthetic prostaglandin analog. Here, we address common cross-reactivity issues and other experimental challenges, providing in-depth troubleshooting advice and validation protocols to ensure the accuracy and reliability of your results.
Introduction: The Challenge of Specificity with 15-methyl-PGF2α
15-methyl-PGF2α, also known as carboprost, is a synthetic and metabolically stable analog of the naturally occurring prostaglandin F2α (PGF2α). It i[1][2]s a potent uterine stimulant used clinically for the termination of pregnancy and to control postpartum hemorrhage. In a[1][3][4][5] research context, its stability makes it a valuable tool for studying prostaglandin signaling pathways and physiological effects, such as luteolysis and smooth muscle contraction.
The[2][6][7] core structure of 15-methyl-PGF2α is highly similar to endogenous PGF2α and other related prostaglandins. This structural homology presents a significant challenge in immunoassay development: the potential for antibody cross-reactivity. An antibody raised against 15-methyl-PGF2α may also bind to PGF2α or other structurally similar molecules, leading to inaccurate quantification and misinterpretation of experimental results. This[8] guide will equip you with the knowledge to identify, manage, and mitigate these cross-reactivity issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of cross-reactivity with 15-methyl-PGF2α antibodies?
A1: The primary cause is the high degree of structural similarity between 15-methyl-PGF2α and other prostaglandins, particularly its parent compound, PGF2α. The only difference between these two molecules is the presence of a methyl group at the C-15 position in 15-methyl-PGF2α. This methyl group is intended to increase the metabolic stability of the molecule by preventing oxidation by 15-hydroxyprostaglandin dehydrogenase. Howe[2]ver, if the antibody's binding site (epitope) does not specifically recognize this methyl group and its surrounding chemical environment, it is likely to cross-react with PGF2α.
Q2: Which compounds are most likely to cross-react with my 15-methyl-PGF2α antibody?
A2: The most common cross-reactants include:
-
Prostaglandin F2α (PGF2α): The parent compound and the most likely significant cross-reactant.
-
Prostaglandin F1α (PGF1α): Structurally similar, differing in the saturation of a double bond in the cyclopentane ring.
-
Other Prostaglandins (e.g., PGE2, PGD2): While structurally more distinct, some level of cross-reactivity can occur depending on the antibody's specificity.
-
Metabolites of PGF2α: Such as 13,14-dihydro-15-keto-PGF2α.
-
Stereoisomers: The 15(R) isomer of 15-methyl-PGF2α is biologically inactive and can be a potential cross-reactant if present in the sample.
Q[9]3: How can I determine if my 15-methyl-PGF2α antibody is cross-reacting?
A3: The most direct way is to perform a cross-reactivity or specificity test. This involves running your immunoassay with a range of concentrations of the suspected cross-reacting compounds and comparing the signal generated to that of your 15-methyl-PGF2α standard curve. The results are typically expressed as a percentage of cross-reactivity.
Troubleshooting Guide
Issue 1: Higher-Than-Expected 15-methyl-PGF2α Concentrations in Samples
Potential Cause: Cross-reactivity with an endogenous prostaglandin, most likely PGF2α.
Troubleshooting Steps:
-
Review the Antibody's Technical Data Sheet: The manufacturer should provide a list of known cross-reactants and their percentage of cross-reactivity. If this information is not available, contact the manufacturer's technical support.
-
Perform a Specificity Test:
-
Prepare separate standard curves for 15-methyl-PGF2α and the suspected cross-reactant (e.g., PGF2α).
-
Analyze samples containing known concentrations of each compound individually.
-
Calculate the percentage of cross-reactivity using the following formula: % Cross-reactivity = (Concentration of 15-methyl-PGF2α at 50% B/B0) / (Concentration of cross-reactant at 50% B/B0) x 100 (B/B0 refers to the bound/maximum bound signal in a competitive immunoassay)
-
-
Sample Dilution: Serially diluting your sample can help mitigate the effects of low-affinity cross-reactants. If t[10][11]he measured concentration does not decrease linearly with dilution, it may indicate the presence of interfering substances.
-
Consider an Alternative Antibody: If cross-reactivity is confirmed to be significant and problematic for your application, you may need to source an antibody with higher specificity. Look for monoclonal antibodies that are well-characterized for their specificity.
Issue 2: Poor Assay Sensitivity or a High Lower Limit of Quantification (LLOQ)
Potential Cause: Matrix effects or low antibody affinity.
Troubleshooting Steps:
-
Assess Matrix Effects: The sample matrix (e.g., serum, plasma, cell culture media) can interfere with antibody-antigen binding. [12]* Spike and Recovery Experiment: Add a known amount of 15-methyl-PGF2α to your sample matrix and a standard diluent. Compare the measured concentration in the matrix to the expected concentration. A recovery outside of 80-120% suggests a matrix effect.
-
Solution: Use a specialized assay diluent containing blocking agents to minimize non-specific binding and matrix interference.
-
-
[13]Optimize Antibody and Tracer Concentrations: In a competitive immunoassay, the concentrations of the antibody and the labeled tracer are critical for achieving optimal sensitivity. Perform a checkerboard titration to determine the ideal concentrations.
-
Review Incubation Times and Temperatures: Ensure you are following the recommended protocol. Longer incubation times may increase signal but can also increase non-specific binding.
Issue 3: High Inter-Assay or Intra-Assay Variability
Potential Cause: Inconsistent assay technique, reagent instability, or instrument issues.
Troubleshooting Steps:
-
Standardize Pipetting Technique: Ensure consistent and accurate pipetting, especially for small volumes. Use calibrated pipettes.
-
Reagent Handling: Aliquot reagents to avoid repeated freeze-thaw cycles. Ensure all reagents are brought to room temperature before use.
-
Washing Steps: Inadequate washing can lead to high background and variability. Ensure all wells are washed thoroughly and consistently.
-
Plate Reader Settings: Optimize the plate reader settings for your specific assay.
-
Include Quality Controls: Run high, medium, and low concentration quality control samples in every assay to monitor performance and variability.
###[14] Experimental Protocols
Protocol 1: Cross-Reactivity Assessment
-
Prepare Stock Solutions: Prepare high-concentration stock solutions of 15-methyl-PGF2α and the potential cross-reactants (e.g., PGF2α, PGF1α) in a suitable solvent like ethanol or DMSO.
-
Generate Standard Curves:
-
For each compound, create a serial dilution series in your assay buffer. The concentration range should be wide enough to generate a full sigmoidal curve.
-
A typical range for prostaglandins might be from 1 pg/mL to 10,000 pg/mL.
-
-
Run the Immunoassay: Follow your standard immunoassay protocol, treating the cross-reactant dilutions as you would your 15-methyl-PGF2α standards.
-
Data Analysis:
-
Plot the standard curves for each compound (e.g., %B/B0 vs. log concentration).
-
Determine the concentration of each compound that gives 50% of the maximum signal (IC50).
-
Calculate the percent cross-reactivity as described in Troubleshooting Issue 1.
-
Protocol 2: Spike and Recovery for Matrix Effect Evaluation
-
Prepare Spiked Samples:
-
Select at least three different concentrations of 15-methyl-PGF2α (low, medium, and high) within the range of your standard curve.
-
For each concentration, prepare two sets of samples:
-
Set A: Spike the 15-methyl-PGF2α into your assay buffer.
-
Set B: Spike the same amount of 15-methyl-PGF2α into your sample matrix (e.g., undiluted serum).
-
-
-
Run the Immunoassay: Analyze both sets of samples according to your assay protocol.
-
Calculate Percent Recovery:
-
% Recovery = (Measured concentration in matrix) / (Expected concentration in buffer) x 100
-
Acceptable recovery is typically within 80-120%.
-
Data Presentation
Table 1: Example Cross-Reactivity Data for a Hypothetical 15-methyl-PGF2α Antibody
| Compound | IC50 (pg/mL) | % Cross-Reactivity |
| 15-methyl-PGF2α | 100 | 100% |
| PGF2α | 1,000 | 10% |
| PGF1α | 10,000 | 1% |
| PGE2 | >50,000 | <0.2% |
Visualizations
Signaling Pathway of PGF2α and its Analogs
Prostaglandin F2α and its analogs like 15-methyl-PGF2α exert their effects by binding to the Prostaglandin F receptor (FP receptor), a G-protein coupled receptor. This[15] binding initiates a signaling cascade that leads to various physiological responses, including smooth muscle contraction and luteolysis.
Caption: Signaling pathway of 15-methyl-PGF2α via the FP receptor.
Troubleshooting Workflow for Cross-Reactivity
This workflow provides a logical sequence of steps to diagnose and address suspected cross-reactivity in your 15-methyl-PGF2α immunoassay.
Caption: Workflow for troubleshooting cross-reactivity issues.
References
-
Prostaglandin F2alpha. Wikipedia. [Link]
-
Control of intractable atonic postpartum hemorrhage by 15-methyl prostaglandin F2 alpha. PubMed. [Link]
-
Induction of abortion by intramuscular administration of (15S)-15-methyl PGF2 alpha. An overview of 815 cases. PubMed. [Link]
-
Interruption of pregnancy by prostaglandin 15-methyl F2alpha. PubMed. [Link]
-
Effect of 15(S)-15-methyl prostaglandin F2alpha on human oviductal motility and ovum transport. PubMed. [Link]
-
Intravenous infusion of 15 methyl-prostaglandin F2 alpha (Prostinfenem) in women with heavy post-partum hemorrhage. PubMed. [Link]
-
Solutions to immunoassay interference, cross reactivity and other challenges. Gyros Protein Technologies. [Link]
-
A Practical Guide to Immunoassay Method Validation. PubMed Central. [Link]
-
PRINCIPLES AND METHODS OF VALIDATION OF DIAGNOSTIC ASSAYS FOR INFECTIOUS DISEASES. WOAH. [Link]
-
Immunoassay Troubleshooting. Biocompare. [Link]
-
Expert Tips on Optimizing Immunoassay Design and Validation. Biocompare. [Link]
-
Guidelines for the Validation and Use of Immunoassays for Determination of Introduced Proteins in Biotechnology Enhanced Crops. Taylor & Francis Online. [Link]
-
How to Detect and Solve Immunoassay Interference. AACC.org. [Link]
-
Interferences in Immunoassay. PubMed Central. [Link]
-
Validating Immunoassays for Urine and Oral Fluid Drug Testing. Forensic RTI. [Link]
-
Prostaglandin F2 alpha and its 13-dehydro analogs: comparative luteolytic effects in vivo. ResearchGate. [Link]
-
Prostaglandin F2α Formation from Prostaglandin H2 by Prostaglandin F Synthase (PGFS): Crystal Structure of PGFS Containing Bimatoprost. ACS Publications. [Link]
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- 15. Prostaglandin F2alpha - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 15-methyl-15R-PGF2α
Welcome to the technical support center for the synthesis of 15-methyl-15R-PGF2α. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of prostaglandin synthesis. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, providing not just protocols but the scientific reasoning behind them. Our aim is to equip you with the knowledge to troubleshoot and optimize your synthetic route to this specific and often elusive stereoisomer.
Section 1: Core Synthesis and Stereochemistry
The primary challenge in synthesizing 15-methyl-15R-PGF2α lies in controlling the stereochemistry at the C15 position. The introduction of the methyl group and the subsequent reduction of the ketone functionality are critical steps that dictate the final stereochemical outcome.
Q1: My Grignard reaction to introduce the C15-methyl group is yielding a nearly 1:1 mixture of the 15R and 15S epimers. How can I favor the formation of the 15R isomer?
A1: This is a common and significant challenge. The addition of a methyl Grignard reagent (MeMgBr) or trimethylaluminum to the C15-enone precursor is notoriously difficult to control stereoselectively. The planar nature of the enone allows for nucleophilic attack from either face, often resulting in a mixture of epimers.[1][2]
Troubleshooting and Optimization:
-
Steric Hindrance: The stereochemical outcome can be influenced by the steric bulk of the protecting groups on the cyclopentane ring. Bulky protecting groups, such as tert-butyldiphenylsilyl (TBDPS) on the C9 and C11 hydroxyls, can direct the approach of the Grignard reagent. Experimenting with different silyl or other bulky protecting groups may offer some degree of stereocontrol.
-
Chelation Control: The use of a chelating agent in conjunction with the Grignard reagent can sometimes influence the direction of addition. For instance, the addition of cerium(III) chloride (Luche conditions) can alter the reactivity of the enone and may provide a different diastereomeric ratio.
-
Alternative Methylating Agents: While Grignard reagents are common, consider exploring other organometallic reagents. For example, organozinc or organocuprate reagents can sometimes offer different selectivity profiles compared to Grignard reagents.
Experimental Protocol: Screening for Improved Diastereoselectivity in C15-Methylation
-
Substrate Preparation: Start with the C15-enone precursor derived from the Corey lactone, with appropriate protecting groups on the C9 and C11 hydroxyls (e.g., TBDMS, TBDPS).
-
Reaction Setup: In parallel, set up small-scale reactions under an inert atmosphere (e.g., argon or nitrogen).
-
Variable Conditions:
-
Reaction A (Control): Add methylmagnesium bromide (3 eq.) in THF at -78 °C.
-
Reaction B (Chelation): Pre-mix the enone with CeCl₃ (1.5 eq.) in THF before the addition of methylmagnesium bromide at -78 °C.
-
Reaction C (Alternative Reagent): Prepare a methylcuprate reagent (e.g., from MeLi and CuI) and add it to the enone at -78 °C.
-
-
Quenching and Analysis: Quench all reactions with saturated aqueous ammonium chloride. After workup, analyze the crude product mixture by ¹H NMR or chiral HPLC to determine the diastereomeric ratio of the 15R and 15S products.
Q2: I have synthesized the 15-keto-15-methyl intermediate. What are the best methods for the stereoselective reduction to obtain the 15R-hydroxyl group?
A2: The stereoselective reduction of the C15-ketone is a critical step where you can exert significant control over the final stereochemistry. The choice of reducing agent is paramount.
Recommended Reagents for 15R Selectivity:
-
Bulky Hydride Reagents: Sterically hindered hydride reagents can exhibit facial selectivity. L-Selectride® (lithium tri-sec-butylborohydride) is a common choice for achieving the 15S configuration in many prostaglandin syntheses. To favor the 15R configuration, you may need to explore other bulky reagents or conditions that alter the approach of the hydride.
-
Directed Reductions: The presence of a nearby hydroxyl group can be used to direct the hydride delivery. However, in the case of 15-methyl-PGF2α, the C11 hydroxyl is often protected. If a temporary deprotection/reprotection strategy is feasible, this could be an option.
-
Chiral Reducing Agents: While less common for this specific transformation, chiral reducing agents like those derived from chiral auxiliaries or chiral catalysts (e.g., CBS reagents) can be explored.[3] These are highly effective in many asymmetric ketone reductions.[4]
Table 1: Comparison of Reducing Agents for C15-Ketone Reduction
| Reducing Agent | Typical Selectivity | Key Considerations |
| Sodium Borohydride (NaBH₄) | Low | Generally results in a mixture of epimers. |
| L-Selectride® | Favors 15S | High stereoselectivity for the opposite epimer. |
| K-Selectride® | Favors 15S | Similar to L-Selectride®. |
| CBS Reagents (e.g., (R)-Me-CBS) | Can be tuned for R or S | Requires careful optimization of reaction conditions. |
Workflow for Stereoselective Reduction:
Caption: Synthetic workflow for 15-methyl-15R-PGF2α.
Section 2: Protecting Group Strategy
The choice and manipulation of protecting groups are critical for the success of any multi-step synthesis, and this is particularly true for prostaglandins.
Q3: What are the most effective protecting groups for the hydroxyls at C9 and C11, and for the carboxylic acid?
A3: The ideal protecting group strategy depends on the specific reaction conditions you plan to employ.[5]
-
C9 and C11 Hydroxyls: Silyl ethers are the most common and effective protecting groups for these positions.
-
TBDMS (tert-butyldimethylsilyl): Robust and stable to many reaction conditions, but may require harsher conditions for removal (e.g., TBAF, HF-pyridine).
-
TES (triethylsilyl) or TIPS (triisopropylsilyl): Offer different levels of steric bulk and stability, which can be advantageous in directing certain reactions. Silyl groups are generally stable to reducing agents like DIBAL-H.[4]
-
Orthogonality: If you need to deprotect one hydroxyl group selectively, consider using protecting groups with different lability (e.g., a TBDMS group on one and a TES group on the other).
-
-
Carboxylic Acid: The carboxylic acid is typically masked as an ester, most commonly a methyl ester or ethyl ester . These are generally stable throughout the synthesis and can be hydrolyzed in the final step using a base such as lithium hydroxide.
Protecting Group Strategy Workflow:
Sources
- 1. EP3383844A1 - Process for the preparation of carboprost and its tromethamine salt - Google Patents [patents.google.com]
- 2. Carboprost - Wikipedia [en.wikipedia.org]
- 3. A concise and scalable chemoenzymatic synthesis of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US7268239B2 - Process for the preparation of prostaglandins and analogues thereof - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
A Comparative Guide to the Efficacy of Prostaglandin F2α Analogs: The Critical Role of C-15 Stereochemistry
For researchers and professionals in drug development, the nuanced differences between structurally similar molecules can dictate the success or failure of a therapeutic agent. This guide provides an in-depth comparison of two synthetic prostaglandin F2α (PGF2α) analogs that differ only by the spatial arrangement of a single hydroxyl group: (15S)-15-methyl-PGF2α, clinically known as Carboprost , and its epimer, (15R)-15-methyl-PGF2α. While seemingly minor, this stereochemical distinction at the C-15 position is the pivotal factor governing their biological efficacy, transforming one from a potent uterotonic drug into an inactive compound.
This guide will dissect the molecular mechanisms, compare the profound differences in efficacy supported by experimental evidence, and provide a validated protocol for researchers to quantify these differences in their own laboratories.
Part 1: Molecular Profiles and the Imperative of Stereochemistry
Carboprost is a synthetic analog of the naturally occurring prostaglandin PGF2α.[1] The key modifications—the addition of a methyl group at the C-15 position—are designed to sterically hinder enzymatic oxidation by 15-hydroxyprostaglandin dehydrogenase. This structural change significantly prolongs the compound's half-life and enhances its potency compared to the natural form.[2]
The crucial feature for this discussion is the stereochemistry at the C-15 hydroxyl group. The two molecules are epimers:
-
(15S)-15-methyl-PGF2α (Carboprost): The clinically active and potent form. The "S" designation refers to the Sinister (left-handed) configuration of the hydroxyl group at C-15 according to Cahn-Ingold-Prelog priority rules.
-
(15R)-15-methyl-PGF2α: The clinically inactive epimer. The "R" designation refers to the Rectus (right-handed) configuration.
This difference in three-dimensional shape dictates how each molecule interacts with its biological target, the Prostaglandin F Receptor (FP), a G-protein coupled receptor (GPCR).
Mechanism of Action: The Prostaglandin F Receptor Pathway
The uterotonic effects of PGF2α analogs are mediated through the activation of the FP receptor on myometrial smooth muscle cells. Carboprost (15S) acts as a potent agonist at this receptor.[3] The binding event initiates a conformational change in the receptor, activating the associated Gq protein. This triggers a downstream signaling cascade:
-
Gq Activation: The activated Gαq subunit stimulates phospholipase C (PLC).
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the sarcoplasmic reticulum, inducing the release of stored intracellular calcium (Ca2+).
-
Muscle Contraction: The elevated cytosolic Ca2+ levels bind to calmodulin, which in turn activates myosin light-chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to the interaction of actin and myosin filaments and resulting in forceful smooth muscle contraction.
Caption: Signaling pathway of the Prostaglandin F Receptor (FP).
The stereochemistry at C-15 is critical for this initial binding and activation step. The active site of the FP receptor is exquisitely shaped to accommodate the (15S) configuration, allowing for a high-affinity interaction that stabilizes the active conformation of the receptor. The (15R) epimer, due to its altered shape, does not fit correctly into the binding pocket and is therefore unable to induce this conformational change, resulting in a lack of receptor activation.
Part 2: Comparative Efficacy: A Tale of Two Epimers
The difference in receptor activation translates directly into a stark contrast in biological and clinical efficacy. All documented clinical applications, such as the control of postpartum hemorrhage and the induction of abortion, utilize the (15S) isomer, Carboprost.[4][5]
Experimental data clearly demonstrates that the 15(S) isomer is the biologically active form, while the 15(R) isomer is inactive. In studies with rhesus monkeys, the 15(S)-isomer effectively induced luteolysis (the degradation of the corpus luteum), whereas the 15(R)-isomer had no such effect.[6]
Interestingly, the 15(R) epimer has been described as a prodrug.[6] It can be converted into the active 15(S) isomer through acid-catalyzed epimerization.[6][7] This means that under acidic conditions, the configuration at C-15 can flip, transforming the inactive molecule into the active one. However, for direct pharmacological applications requiring rapid and predictable onset, such as controlling uterine bleeding, the administration of the pure, active 15(S) isomer (Carboprost) is the only viable strategy.
Evidence from related prostaglandin analogs further supports the principle of C-15 stereospecificity. A study on the prostaglandin analog prostalene showed that the two C-15 epimers had opposite and mutually antagonistic effects on uterine contractility.[8] The 15-alpha-OH epimer (analogous to 15S) was a potent stimulator of uterine contractions, while the 15-beta-OH epimer (analogous to 15R) inhibited contractions, likely through competitive inhibition at the receptor.[8] This strongly suggests that the 15R epimer of 15-methyl-PGF2α is, at best, inactive and could potentially act as an antagonist.
| Feature | (15S)-15-methyl-PGF2α (Carboprost) | (15R)-15-methyl-PGF2α |
| Synonym | Carboprost, Hemabate® | 15-epi-Carboprost |
| FP Receptor Interaction | Potent Agonist | Inactive / Poor Binder / Potential Antagonist |
| Uterine Contraction | Strong stimulation | No direct stimulation; may inhibit |
| Luteolytic Activity | Potent | Inactive[6] |
| Clinical Use | Control of postpartum hemorrhage, termination of pregnancy[4][5] | None; investigated as a potential prodrug[6] |
| Primary Mechanism | Activates Gq-PLC-IP3-Ca²⁺ pathway | Fails to activate the FP receptor |
Part 3: Experimental Protocol: In Vitro Uterine Contraction Assay
To empirically validate the differential efficacy of the 15S and 15R epimers, a standard organ bath assay using isolated uterine tissue is the gold standard. This protocol provides a self-validating system to quantify the uterotonic potency (EC₅₀) and maximal efficacy (Eₘₐₓ) of prostaglandin analogs.
Objective
To compare the contractile response of isolated uterine smooth muscle to cumulative additions of (15S)-15-methyl-PGF2α and (15R)-15-methyl-PGF2α.
Methodology
-
Tissue Preparation:
-
Humanely euthanize a female Wistar rat (200-250g), primed with estrogen (e.g., estradiol benzoate, 24 hours prior) to sensitize uterine tissue.
-
Excise the uterine horns and immediately place them in cold, oxygenated Krebs-Henseleit physiological salt solution (PSS).
-
Clean the tissue of fat and mesentery and cut longitudinal strips approximately 2 mm wide and 10 mm long.
-
-
Experimental Setup:
-
Suspend each uterine strip in a 10 mL organ bath containing PSS maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
Attach one end of the strip to a fixed hook and the other end to an isometric force transducer connected to a data acquisition system.
-
Apply a resting tension of 1 gram (10 mN) and allow the tissue to equilibrate for 60-90 minutes, with washes every 15 minutes, until a stable baseline is achieved.
-
-
Drug Administration & Data Acquisition:
-
Prepare stock solutions of (15S)-15-methyl-PGF2α and (15R)-15-methyl-PGF2α in a suitable vehicle (e.g., DMSO, ethanol) and make serial dilutions in PSS.
-
Control Validation: To ensure tissue viability, first elicit a maximal contraction with a high concentration of potassium chloride (e.g., 80 mM KCl). Wash the tissue and allow it to return to baseline. This KCl response will be used to normalize subsequent drug-induced contractions.
-
Concentration-Response Curve: Add the test compounds to the organ bath in a cumulative, logarithmic fashion (e.g., 1 nM to 10 µM). Allow the response to each concentration to plateau before adding the next.
-
Record the isometric tension continuously.
-
-
Data Analysis:
-
Measure the peak tension generated at each drug concentration.
-
Normalize the data by expressing the response as a percentage of the maximal contraction induced by KCl.
-
Plot the normalized response against the logarithm of the drug concentration to generate a sigmoidal concentration-response curve.
-
Use non-linear regression (e.g., a four-parameter logistic equation) to calculate the EC₅₀ (concentration producing 50% of the maximal response) and the Eₘₐₓ (maximal response) for each compound.
-
Self-Validating System
-
Positive Control: A concentration-response curve to natural PGF2α or a known uterotonic agent like Oxytocin should be run in parallel to confirm the assay is performing as expected.
-
Negative Control: A vehicle control (adding only the solvent used for drug stocks) must be performed to ensure the vehicle itself does not cause contractions or relaxation.
-
Expected Outcome: The (15S) epimer (Carboprost) will produce a robust, concentration-dependent contraction, yielding a clear sigmoidal curve and a potent EC₅₀ value. The (15R) epimer is expected to produce little to no contractile response at the same concentrations, resulting in a flat line on the graph.
Caption: Workflow for the in vitro uterine contraction assay.
Conclusion
The comparison between (15S)-15-methyl-PGF2α (Carboprost) and its (15R) epimer is a definitive case study in the importance of stereochemistry in pharmacology. The specific three-dimensional arrangement of the C-15 hydroxyl group is the sole determinant of agonist activity at the prostaglandin F receptor. While Carboprost is a potent and clinically essential uterotonic agent, its 15R counterpart is pharmacologically inert in its direct action. For researchers in drug design and development, this underscores a fundamental principle: even the smallest structural modification can lead to profoundly different, and often opposite, biological outcomes. Understanding and controlling stereochemistry is not merely an academic exercise but a critical requirement for the development of safe and effective therapeutics.
References
-
Perry, K. G., et al. (1998). Second-trimester uterine evacuation: A comparison of intra-amniotic (15S)-15-methyl-prostaglandin F2alpha and intravaginal misoprostol. American Journal of Obstetrics and Gynecology. [Link]
-
Digikogu. Lipase-Catalysed Reactions of Prostaglandins. [Link]
-
PubChem. Carboprost Tromethamine. [Link]
-
Schwallie, P. C., & Lamborn, K. R. (1979). Induction of abortion by intramuscular administration of (15S)-15-methyl PGF2 alpha. An overview of 815 cases. The Journal of Reproductive Medicine. [Link]
-
PubMed Central. Structural insights into the mechanism of activation and inhibition of the prostaglandin D2 receptor 1. [Link]
-
Wikipedia. Carboprost. [Link]
-
Gallivan, G. J., & Labrie, F. (1980). Opposite and mutually antagonistic effects on uterine contractility of two epimeric forms of a synthetic prostaglandin analog. Prostaglandins. [Link]
-
MDPI. Comprehensive Overview of Methods of Pregnancy Termination in Macaques and Marmosets. [Link]
-
Wu, Y. L., et al. (1981). [Synthesis of d,1-15-methyl prostaglandin F2 alpha methyl ester and its 15 epimer (author's transl)]. Zhongguo Yi Xue Ke Xue Yuan Xue Bao. [Link]
-
PNAS. Structural insights into the activation of the human prostaglandin E2 receptor EP1 subtype by prostaglandin E2. [Link]
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- 3. Methyl ethers of prostaglandins F2 alpha and I2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Second-trimester uterine evacuation: A comparison of intra-amniotic (15S)-15-methyl-prostaglandin F2alpha and intravaginal misoprostol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of abortion by intramuscular administration of (15S)-15-methyl PGF2 alpha. An overview of 815 cases - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. caymanchem.com [caymanchem.com]
- 8. Opposite and mutually antagonistic effects on uterine contractility of two epimeric forms of a synthetic prostaglandin analog - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison for Researchers: 15-Methyl-PGF2α versus Misoprostol
This document moves beyond a simple cataloging of features to offer a nuanced analysis grounded in experimental evidence. We will dissect the mechanistic underpinnings of each molecule, present comparative efficacy data, and provide detailed protocols for key validation assays.
Introduction: Two Synthetic Analogs, Distinct Applications
Both 15-methyl-PGF2α, commercially known as Carboprost, and Misoprostol are synthetic analogs of naturally occurring prostaglandins, engineered for greater stability and potency. Their primary therapeutic applications lie in obstetrics and gynecology, specifically for the induction of potent uterine contractions.[1][2] They are cornerstone agents for managing postpartum hemorrhage and for the termination of pregnancy.[1][3] However, their distinct origins—15-methyl-PGF2α from prostaglandin F2α and Misoprostol from prostaglandin E1—dictate their interaction with different receptor subtypes, leading to varied efficacy and side-effect profiles that are critical for research and development considerations.
The key structural modification in 15-methyl-PGF2α is the addition of a methyl group at the C-15 position. This seemingly minor change is a critical design choice that shields the molecule from rapid metabolism by 15-hydroxyprostaglandin dehydrogenase, significantly enhancing its biological half-life and duration of action compared to its parent compound. Misoprostol, a prodrug, is rapidly de-esterified to its active metabolite, misoprostol acid, and its pharmacokinetics are heavily influenced by the route of administration.[4][5][6]
Mechanism of Action: A Tale of Two Receptor Pathways
The biological effects of these analogs are mediated through their interaction with specific G-protein coupled receptors (GPCRs). Their differing receptor affinities are the primary source of their distinct pharmacological profiles.
15-Methyl-PGF2α (Carboprost) exerts its effects with high affinity and specificity through the Prostaglandin F2α Receptor (FP receptor) .[7][8] The binding of 15-methyl-PGF2α to the FP receptor activates the Gq/11 G-protein, which in turn stimulates phospholipase C (PLC). This enzyme catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to trigger the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC). The synergistic action of these pathways, particularly the sharp increase in intracellular Ca²⁺, culminates in a robust contractile response in smooth muscle cells, such as those in the myometrium.
Misoprostol , being a PGE1 analog, has a broader receptor binding profile. It interacts with several E-prostanoid (EP) receptors, specifically showing agonist activity at EP2, EP3, and EP4 receptors .[2] Its uterotonic effects are primarily mediated through these receptors in the myometrial cells, causing strong contractions that lead to the expulsion of tissue.[2][9] The signaling cascade can be complex; for instance, EP3 receptor activation can couple to Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).[2] This multifaceted receptor interaction explains its utility in both uterine contraction and its other major application: preventing NSAID-induced gastric ulcers by inhibiting gastric acid secretion and increasing protective mucus.[4][9][10][11]
Figure 1: Simplified signaling pathways for 15-methyl-PGF2α and Misoprostol in smooth muscle.
Comparative Efficacy and Pharmacological Profile
The choice between these two agents in a research or clinical setting is often dictated by the desired outcome, onset of action, and side-effect tolerance. Clinical studies provide valuable comparative data. For instance, in second-trimester pregnancy termination, some studies have shown that vaginal misoprostol may result in a higher success rate and a shorter induction-to-abortion interval compared to intramuscular or intra-amniotic 15-methyl-PGF2α.[12][13][14] Conversely, Carboprost is often considered a superior and highly effective second-line agent for postpartum hemorrhage when first-line treatments like oxytocin fail.[15][16]
| Parameter | 15-methyl-PGF2α (Carboprost) | Misoprostol | Supporting Rationale |
| Chemical Class | PGF2α analog | PGE1 analog | Defines parent structure and receptor family affinity. |
| Primary Receptor Target | FP Receptor[7][8] | EP Receptors (EP2, EP3, EP4)[2] | Dictates the primary signaling pathway activated. |
| Metabolic Stability | High (due to C-15 methyl group) | Low (rapidly metabolized to active acid)[4] | The methyl group on Carboprost prevents degradation by 15-PGDH. |
| Potency (Uterine Contraction) | High | Moderate to High | Both are potent uterotonics, but efficacy can vary by application and administration route.[12][13][16][17] |
| Key Clinical Uses | Postpartum hemorrhage, second-trimester abortion.[1][3] | Postpartum hemorrhage, labor induction, second-trimester abortion, prevention of NSAID-induced ulcers.[2][3] | Misoprostol's action on EP receptors gives it a broader range of applications. |
| Common Side Effects | Diarrhea, vomiting, nausea.[18][19][20] | Shivering, pyrexia (fever), diarrhea, abdominal pain.[9][12][19] | Side effects are direct consequences of prostaglandin action in other tissues. |
Experimental Protocols for Comparative Analysis
To empower researchers to conduct their own robust comparisons, we provide the following validated experimental workflows. The causality behind these choices is to move from molecular interaction (binding) to cellular function (contraction).
Receptor Binding Assay
This assay is fundamental for determining the binding affinity (Ki) of each compound for its respective receptor, providing a quantitative measure of its molecular potency. A competitive binding format is standard.
Figure 2: Workflow for a competitive radioligand receptor binding assay.
Detailed Steps:
-
Membrane Preparation: Culture and harvest cells engineered to overexpress the human receptor of interest (e.g., HEK293T cells with FP or EP3 receptor). Homogenize the cells in a cold buffer and perform differential centrifugation to isolate the membrane fraction. Resuspend the final membrane pellet in an assay buffer and determine the protein concentration.
-
Binding Reaction: In a 96-well plate, combine the cell membranes, a fixed concentration of the appropriate radiolabeled prostaglandin (below its Kd for the receptor), and a serial dilution of the unlabeled test compound (15-methyl-PGF2α or Misoprostol). Include wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
Incubation: Incubate the plate, typically at room temperature for 1-2 hours, to allow the binding reaction to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate using a cell harvester. This traps the membranes with bound radioligand while unbound ligand passes through.[21] Wash the filters with ice-cold buffer to minimize non-specific binding.[21]
-
Scintillation Counting: Once dry, add a scintillation cocktail to each filter and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from all other readings. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC50 (the concentration of competitor that inhibits 50% of specific binding). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
In Vitro Smooth Muscle Contraction Assay
This functional assay measures the potency (EC50) and efficacy (Emax) of the compounds in inducing muscle contraction, a direct and physiologically relevant biological response.
Detailed Steps:
-
Tissue Preparation: Humanely euthanize a laboratory animal (e.g., rat) and dissect a strip of smooth muscle tissue (e.g., uterine horn or aortic ring). Mount the tissue strip in an organ bath filled with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with 95% O₂/5% CO₂.
-
Transducer Setup: Attach one end of the muscle strip to a fixed hook and the other to an isometric force transducer. The transducer is connected to a data acquisition system to record contractile force.
-
Equilibration: Allow the tissue to equilibrate for at least 60-90 minutes under a small, stable resting tension, with regular washes of fresh buffer every 15-20 minutes.
-
Cumulative Concentration-Response Curve: Once a stable baseline is achieved, add the prostaglandin analog to the organ bath in a cumulative fashion. Start with a low concentration and increase it stepwise (e.g., by half-log increments) only after the response to the previous concentration has reached a stable plateau.
-
Data Recording: Record the peak contractile force generated at each concentration.
-
Data Analysis: Normalize the responses (e.g., as a percentage of the maximal response to a standard agonist like KCl). Plot the normalized response against the logarithm of the drug concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values for each compound.
Discussion and Conclusion
The choice between 15-methyl-PGF2α and Misoprostol for research is fundamentally a choice between receptor specificity and multi-receptor engagement.
15-methyl-PGF2α (Carboprost) is the superior tool for studies focused specifically on the FP receptor pathway . Its high affinity for this single receptor makes it ideal for elucidating the role of PGF2α signaling in various physiological and pathological processes without the confounding effects of activating other prostanoid receptors. Its enhanced metabolic stability is a significant advantage for in vivo models requiring sustained receptor activation.
Misoprostol , with its broader affinity for multiple EP receptor subtypes , is a more complex pharmacological agent.[2] This makes it less suitable for experiments demanding high selectivity. However, it is an invaluable tool for investigating the integrated physiological effects of activating multiple prostaglandin pathways simultaneously. Its extensive clinical use, diverse routes of administration, and well-documented safety profile also make it a highly relevant compound for translational research aimed at mimicking or improving upon existing therapeutic strategies.
References
-
JK Science. (n.d.). Intravaginal Misoprostol Versus Intra-amniotic 15 Methyl PG F2α for Termination of Second Trimester Pregnancy. Retrieved from JK Science website: [Link]
-
ResearchGate. (n.d.). (PDF) Misoprostol Versus 15 Methyl PGF2 Alpha for Mid- trimester Medical Abortion of Pregnancy Medical Science. Retrieved from ResearchGate website: [Link]
-
Wikipedia. (2023, December 2). Prostaglandin F2alpha. Retrieved from Wikipedia website: [Link]
-
PubMed. (1976, October). Kinetic and metabolic studies of 15-methyl-prostaglandin F2alpha administered intra-amniotically for induction of abortion. Retrieved from PubMed website: [Link]
-
PubMed. (1979, August). Properties of prostaglandin F2alpha receptors in bovine corpus luteum cell membranes. Retrieved from PubMed website: [Link]
-
PubMed. (1987, March). Effects of analogues of prostaglandin E2 and F2 alpha on the decidual cell reaction in the rat. Retrieved from PubMed website: [Link]
-
MedicineNet. (2024, September 10). Misoprostol (Cytotec): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Retrieved from MedicineNet website: [Link]
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National Center for Biotechnology Information. (2024, December 11). Misoprostol - StatPearls. Retrieved from NCBI website: [Link]
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Wikipedia. (2024, January 10). Misoprostol. Retrieved from Wikipedia website: [Link]
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PubMed. (1982, January). Vaginal administration of 15-methyl-PGF2 alpha methyl ester for preoperative cervical dilatation. Task force on prostaglandins for fertility regulation. The World Health Organization. Retrieved from PubMed website: [Link]
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Patsnap Synapse. (2024, July 17). What is the mechanism of Misoprostol? Retrieved from Patsnap Synapse website: [Link]
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PubMed. (1976, March 1). Interruption of pregnancy by prostaglandin 15-methyl F2alpha. Retrieved from PubMed website: [Link]
-
PubMed. (1991, April). Intravenous infusion of 15 methyl-prostaglandin F2 alpha (Prostinfenem) in women with heavy post-partum hemorrhage. Retrieved from PubMed website: [Link]
-
PubMed. (2009, December). A randomized controlled trial of prophylactic sublingual misoprostol versus intramuscular methyl-ergometrine versus intramuscular 15-methyl PGF2alpha in active management of third stage of labor. Retrieved from PubMed website: [Link]
-
PubMed. (2017, December). Uterotonic Medications: Oxytocin, Methylergonovine, Carboprost, Misoprostol. Retrieved from PubMed website: [Link]
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Cell Biolabs. (n.d.). Cell Contraction Assay. Retrieved from Cell Biolabs website: [Link]
-
Oxford Academic. (n.d.). Pharmacokinetics of different routes of administration of misoprostol. Retrieved from Oxford Academic website: [Link]
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Drugs.com. (n.d.). Carboprost vs Misoprostol Comparison. Retrieved from Drugs.com website: [Link]
-
American Physiological Society. (2001, October 1). Agonist-induced isometric contraction of smooth muscle cell-populated collagen gel fiber. Retrieved from American Physiological Society website: [Link]
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Cell Biolabs. (n.d.). Cell Contraction Assay. Retrieved from Cell Biolabs website: [Link]
-
National Center for Biotechnology Information. (2018, August 27). Crystal structure of misoprostol bound to the labor inducer prostaglandin E2 receptor. Retrieved from NCBI website: [Link]
-
Indian Journal of Obstetrics and Gynecology Research. (n.d.). Comparison of methylergometrine and carboprost for prophylaxis of postpartum haemorrhage. Retrieved from Indian Journal of Obstetrics and Gynecology Research website: [Link]
-
Spandidos Publications. (2013, November 1). A comparison of oxytocin and carboprost tromethamine in the prevention of postpartum hemorrhage in high‑risk patients undergoing cesarean delivery. Retrieved from Spandidos Publications website: [Link]
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Nottingham ePrints. (n.d.). Development of an in vitro model of smooth muscle contraction. Retrieved from Nottingham ePrints website: [Link]
-
PubMed. (2007, August). Misoprostol: pharmacokinetic profiles, effects on the uterus and side-effects. Retrieved from PubMed website: [Link]
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Journal of Pharmaceutical Research International. (n.d.). Comparison of Misoprostol and PGF2 Alpha for Second Trimester Termination of Pregnancy. Retrieved from Journal of Pharmaceutical Research International website: [Link]
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YouTube. (2024, November 23). PHARMACOLOGY OF Misoprostol (Cytotec; Overview, Pharmacokinetics, Mechanism of action, Uses, Effects). Retrieved from YouTube website: [Link]
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RayBiotech. (n.d.). Prostaglandin E2 ELISA Kit. Retrieved from RayBiotech website: [Link]
-
Mayo Clinic. (2025, April 1). Misoprostol (oral route) - Side effects & dosage. Retrieved from Mayo Clinic website: [Link]
-
PubMed. (2000, May). Second-trimester uterine evacuation: A comparison of intra-amniotic (15S)-15-methyl-prostaglandin F2alpha and intravaginal misoprostol. Retrieved from PubMed website: [Link]
-
ResearchGate. (2025, August 6). (PDF) A comparative study of oxytocin, carboprost, methylergometrine and misoprostol in prevention of postpartum haemorrhage a prospective study. Retrieved from ResearchGate website: [Link]
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National Center for Biotechnology Information. (2003, March). Comparison of gel contraction mediated by airway smooth muscle cells from patients with and without asthma. Retrieved from NCBI website: [Link]
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National Center for Biotechnology Information. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from NCBI website: [Link]
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A Comparative Guide to the Receptor Binding Selectivity of 15-Methyl-15R-PGF2α and its Active Metabolite
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Stereochemistry and Methylation in PGF2α Analogs
Prostaglandin F2α (PGF2α) is a naturally occurring lipid mediator that exerts a wide range of physiological effects through its interaction with the prostaglandin F receptor (FP), a G-protein coupled receptor (GPCR).[1] The development of synthetic PGF2α analogs has been a cornerstone of therapeutic advancements in various fields, including obstetrics and ophthalmology.[2] These synthetic molecules often incorporate structural modifications to enhance metabolic stability and receptor selectivity.
This guide focuses on 15-methyl-15R-PGF2α, a synthetic analog of PGF2α. A critical aspect of this compound is its stereochemistry at the 15th carbon position. The endogenous and more active form of PGF2α possesses an "S" configuration at this position. In contrast, 15-methyl-15R-PGF2α has an "R" configuration. This seemingly minor change has profound implications for its biological activity.
It is now understood that 15-methyl-15R-PGF2α is a biologically inactive prodrug . Its therapeutic utility arises from its conversion to the active 15(S) epimer, Carboprost , under acidic conditions. Therefore, to accurately evaluate the receptor binding selectivity, it is essential to focus on Carboprost. The addition of a methyl group at the 15-position in Carboprost serves to block metabolism by 15-hydroxyprostaglandin dehydrogenase, thereby increasing its biological half-life and potency compared to the parent compound, PGF2α.[3]
This guide will provide a comparative analysis of the receptor binding profile of Carboprost against a panel of prostanoid receptors, using PGF2α as the primary benchmark.
The Prostanoid Receptor Family: A Landscape of Potential Interactions
Prostanoids, the class of lipids to which PGF2α belongs, exert their diverse effects by binding to a family of nine distinct GPCRs:
-
DP1 and DP2 receptors (for PGD2)
-
EP1, EP2, EP3, and EP4 receptors (for PGE2)
-
FP receptor (for PGF2α)
-
IP receptor (for PGI2, also known as prostacyclin)
-
TP receptor (for thromboxane A2)
The selectivity of a PGF2α analog for the FP receptor over other prostanoid receptors is a key determinant of its therapeutic window and side-effect profile. Off-target activation of other receptors can lead to undesired effects. For instance, activation of the EP3 receptor is known to cause side effects such as fever and hypertension.[3]
Below is a diagram illustrating the PGF2α signaling pathway upon binding to its cognate FP receptor.
Caption: Workflow for a Competitive Radioligand Binding Assay.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human FP receptor (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
50 µL of [3H]-PGF2α at a final concentration near its Kd (e.g., 2-5 nM).
-
50 µL of varying concentrations of the unlabeled competitor (e.g., Carboprost or PGF2α) or vehicle for total binding.
-
For non-specific binding, add a high concentration of unlabeled PGF2α (e.g., 10 µM).
-
-
Initiate the binding reaction by adding 50 µL of the membrane preparation (containing a specific amount of protein, e.g., 20-50 µg).
-
Incubate the plate with gentle agitation for a sufficient time to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
-
Separation and Counting:
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/B or GF/C) that has been pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
Wash the filters several times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain the specific binding.
-
Plot the specific binding as a function of the log concentration of the competitor.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Measuring Cellular Response
Functional assays measure the biological response downstream of receptor activation. For the FP receptor, which couples to the Gq protein, a common functional assay is to measure the mobilization of intracellular calcium ([Ca²⁺]i).
Caption: Workflow for a Calcium Mobilization Functional Assay.
Step-by-Step Methodology:
-
Cell Preparation:
-
Seed cells stably expressing the human FP receptor into a black-walled, clear-bottom 96-well plate and allow them to adhere and grow to a confluent monolayer.
-
On the day of the assay, remove the culture medium.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) and an anion-exchange inhibitor like probenecid (to prevent dye leakage from the cells).
-
Add the loading buffer to each well and incubate the plate at 37°C for a specified time (e.g., 45-60 minutes) to allow the cells to take up the dye.
-
After incubation, wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove excess dye.
-
-
Assay Performance:
-
Prepare a separate plate with serial dilutions of the agonist (e.g., Carboprost) at a higher concentration (e.g., 5x) in the assay buffer.
-
Place the cell plate in a fluorescence plate reader equipped with an automated liquid handler (e.g., a FLIPR or FlexStation).
-
Establish a baseline fluorescence reading for a few seconds.
-
The instrument then adds the agonist from the source plate to the cell plate.
-
Immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes) to capture the transient increase in intracellular calcium.
-
-
Data Analysis:
-
The change in fluorescence (peak fluorescence minus baseline) is calculated for each concentration of the agonist.
-
Plot the change in fluorescence as a function of the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).
-
Conclusion and Future Directions
The evaluation of 15-methyl-15R-PGF2α reveals its role as an inactive prodrug, with its therapeutic effects mediated by its active metabolite, Carboprost. A thorough analysis of the available data indicates that Carboprost is a potent agonist of the FP receptor, with a selectivity profile similar to the endogenous ligand PGF2α. Its primary off-target interaction is with the EP3 receptor, which is consistent with its known clinical side effects. The 15-methyl modification enhances the compound's metabolic stability, leading to increased potency and duration of action.
For drug development professionals, this guide underscores the importance of understanding the complete pharmacological profile of a drug candidate, including its metabolites. While Carboprost is an effective therapeutic agent, its cross-reactivity with the EP3 receptor highlights an opportunity for the development of next-generation PGF2α analogs with even greater selectivity for the FP receptor. Such compounds could offer a similar therapeutic efficacy with an improved side-effect profile. Future research should focus on obtaining a complete quantitative binding profile of Carboprost across all prostanoid receptors to provide a more comprehensive understanding of its selectivity.
References
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Lv, X., Gao, K., Nie, J., Liu, H., Xu, Y., & Liu, X. (2023). Structures of human prostaglandin F2α receptor reveal the mechanism of ligand and G protein selectivity. Nature Communications, 14(1), 8089. [Link]
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International Union of Basic and Clinical Pharmacology. (n.d.). Prostanoid receptors. In IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved January 25, 2026, from [Link]
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Caers, J., Peymen, K., Suetens, N., Temmerman, L., Janssen, T., Schoofs, L., & Beets, I. (2014). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments, (92), e51516. [Link]
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ResearchGate. (n.d.). The utilization of recombinant prostanoid receptors to determine the affinities and selectivities of prostaglandins and related analogs. Retrieved January 25, 2026, from [Link]
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ResearchGate. (n.d.). Selectivity mechanism of PGF2α and PGE2 towards the FP receptor and EP3 receptor. Retrieved January 25, 2026, from [Link]
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Wikipedia. (n.d.). Carboprost. Retrieved January 25, 2026, from [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved January 25, 2026, from [Link]
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Woodward, D. F., et al. (1995). Pharmacology of [3H]prostaglandin E1/[3H]prostaglandin E2 and [3H]prostaglandin F2alpha binding to EP3 and FP prostaglandin receptor binding sites in bovine corpus luteum: characterization and correlation with functional data. The Journal of Pharmacology and Experimental Therapeutics, 273(1), 315–323. [Link]
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Agilent. (2023, January 10). Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. Retrieved January 25, 2026, from [Link]
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Wikipedia. (n.d.). Prostaglandin F receptor. Retrieved January 25, 2026, from [Link]
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JOVE. (2022, July 29). G Protein-Coupled Receptors By Fluorescence-Based Calcium Mobilization Assay l Protocol Preview [Video]. YouTube. [Link]
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Jabbour, H. N., Boddy, S. C., & Sales, K. J. (2006). Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element. Molecular and Cellular Endocrinology, 247(1-2), 65–74. [Link]
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National Center for Biotechnology Information. (n.d.). Carboprost. In PubChem. Retrieved January 25, 2026, from [Link]
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Limbird, L. E., & Taylor, P. (1998). Radioligand binding methods: practical guide and tips. The American journal of physiology, 274(2 Pt 1), C307–C310. [Link]
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-
ResearchGate. (n.d.). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. Retrieved January 25, 2026, from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 15-methyl-15R-PGF2alpha
As researchers and drug development professionals, our work with potent, biologically active molecules like 15-methyl-15R-PGF2alpha demands the highest standards of scientific rigor, not only in our experiments but also in our safety and disposal practices. This compound is a metabolically stable synthetic analog of prostaglandin F2α.[1] While the 15(R) isomer is the inactive prodrug, it can be converted to the highly active 15(S) isomer, Carboprost, a potent stimulator of uterine contractions.[1][2][3] This inherent biological activity, coupled with its classification as a potential reproductive toxin, necessitates a comprehensive and meticulous approach to its disposal.
This guide provides an in-depth, procedural framework for the safe handling and disposal of 15-methyl-15R-PGF2alpha. The protocols herein are designed to protect laboratory personnel, ensure regulatory compliance, and minimize environmental impact, reflecting our commitment to safety beyond the product itself.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the hazard profile of a compound is the foundation of safe disposal. The Safety Data Sheet (SDS) for the closely related compound 15(R)-Prostaglandin F2α classifies it as a hazardous substance with multiple risk factors.[4] The primary risks include its potential to damage fertility or an unborn child, cause serious eye irritation, and potential harm through inhalation, ingestion, or skin absorption.[4] Therefore, all waste generated from work with 15-methyl-15R-PGF2alpha must be treated as hazardous pharmaceutical waste.
Table 1: GHS Hazard Classification for Related Prostaglandin Analogs
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapor.[4] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation.[4] |
| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child.[4] |
| Specific Target Organ Toxicity | Category 3 | H336: May cause drowsiness or dizziness.[4] |
Data derived from the SDS for 15(R)-Prostaglandin F2α, a closely related compound.
The causality behind treating this as hazardous waste is clear: improper disposal, such as drain disposal, could introduce a biologically potent and toxic compound into waterways, posing a significant environmental and health risk. The U.S. Environmental Protection Agency (EPA) explicitly prohibits the sewering of hazardous waste pharmaceuticals for this reason.[5][6]
Pre-Disposal Handling and Waste Segregation: A System for Safety
Effective waste management begins at the point of generation. A systematic approach to segregation prevents accidental mixing of incompatible materials and ensures each waste stream is handled by the most appropriate disposal pathway.[7]
Core Principles of Handling:
-
Designated Area: All work with 15-methyl-15R-PGF2alpha and the subsequent handling of its waste should occur in a designated area, such as a chemical fume hood, to control exposure.[8]
-
Personal Protective Equipment (PPE): Due to its toxicological profile, a comprehensive PPE strategy is mandatory. This includes:
-
A disposable lab coat or gown.
-
Two pairs of chemotherapy-rated nitrile gloves.[9]
-
ANSI-rated safety glasses or goggles.
-
-
Waste Accumulation: Waste must be stored in clearly labeled, sealed, and compatible containers in a designated satellite accumulation area within the laboratory.[7] Use secondary containment trays to mitigate risks from spills or leaks.
Step-by-Step Disposal Protocols
The following protocols provide a self-validating system for the disposal of various waste streams contaminated with 15-methyl-15R-PGF2alpha.
Protocol 3.1: Unused or Expired Pure Compound
This protocol applies to the original vial of the compound, whether in solid or solution form.
-
Do Not Attempt Neutralization: Do not try to chemically inactivate the compound. Standard laboratory neutralization methods may be ineffective and could create other hazardous byproducts.
-
Secure Original Container: Ensure the original vial is tightly sealed and the label is intact and legible.
-
Package for Disposal: Place the sealed vial into a larger, sealable plastic bag or a small, rigid container.
-
Label as Hazardous Waste: Affix a hazardous waste tag to the outer packaging. The label must include:
-
The words "Hazardous Waste Pharmaceuticals".[10]
-
Full Chemical Name: "15-methyl-15R-PGF2alpha"
-
Associated Hazards: "Reproductive Toxin, Irritant"
-
-
Transfer to Accumulation Area: Place the packaged waste into the designated container for solid or lab-packed hazardous chemical waste, in accordance with your institution's Environmental Health and Safety (EHS) procedures.
Protocol 3.2: Contaminated Sharps (Needles, Syringes, Glass Pipettes)
Sharps pose a dual risk of physical injury and chemical exposure.
-
Immediate Segregation: Immediately after use, place all contaminated sharps directly into an approved, puncture-proof sharps container designated for hazardous chemical waste.
-
Do Not Recap Needles: Never recap, bend, or break contaminated needles.
-
Container Labeling: The sharps container must be clearly labeled with "Hazardous Waste Pharmaceuticals" and indicate the presence of 15-methyl-15R-PGF2alpha.
-
Container Management: Do not overfill the sharps container. When it is ¾ full, seal it securely and arrange for pickup by your institution's hazardous waste management team.
Protocol 3.3: Contaminated Labware and Personal Protective Equipment (PPE)
This stream includes gloves, gowns, bench paper, plastic tubes, and glassware. These items are considered "trace contaminated materials" and must be managed as hazardous waste.[11]
-
Collect in Designated Container: Place all contaminated solid waste into a dedicated, leak-proof container lined with a heavy-duty plastic bag. A rigid container with a lid is preferable.
-
Labeling: The container must be clearly labeled "Hazardous Waste Pharmaceuticals" and list the contaminating chemical.
-
Final Disposal: Once full, seal the inner bag and then the outer container. Transfer to your central hazardous waste accumulation area. This waste must be incinerated, not autoclaved, to ensure complete destruction of the chemical.[11]
Protocol 3.4: Aqueous Waste Solutions
This includes waste from buffers, cell culture media, or rinsing solutions containing 15-methyl-15R-PGF2alpha.
-
Strict Prohibition of Drain Disposal: Under no circumstances should aqueous solutions containing this compound be poured down the drain.[5][12] This practice is illegal and environmentally irresponsible.
-
Collect in a Dedicated Carboy: Collect all liquid waste in a clearly labeled, compatible (e.g., HDPE or glass) waste carboy.
-
Labeling: The carboy must have a hazardous waste tag detailing all constituents, including "15-methyl-15R-PGF2alpha," and their approximate concentrations.
-
Storage: Keep the carboy sealed when not in use and store it in a secondary containment bin.
-
Arrange for Pickup: When the carboy is full, arrange for disposal through your institution's EHS department.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure.
-
Alert Personnel: Immediately alert others in the area and evacuate if necessary.
-
Secure the Area: Post warning signs to prevent unauthorized entry.[13]
-
Don Appropriate PPE: Before cleaning, don two pairs of chemotherapy gloves, a disposable gown, and eye protection.
-
Contain the Spill:
-
Liquid Spill: Cover with an absorbent material from a chemical spill kit.
-
Solid Spill: Gently cover with damp absorbent pads to avoid raising dust.
-
-
Clean the Area: Working from the outside in, carefully collect all contaminated materials and place them into a hazardous waste bag.
-
Decontaminate: Clean the spill area with a suitable detergent solution, followed by water.
-
Dispose of Waste: All cleanup materials are considered hazardous waste and must be disposed of according to Protocol 3.3.
-
Report: Report the incident to your laboratory supervisor and EHS department as per institutional policy.
Visualization: Disposal Decision Workflow
The following diagram illustrates the logical workflow for segregating waste generated during experiments with 15-methyl-15R-PGF2alpha.
Caption: Waste Segregation Workflow for 15-methyl-15R-PGF2alpha.
Conclusion
The responsible management of hazardous pharmaceutical waste like 15-methyl-15R-PGF2alpha is a non-negotiable aspect of our professional duties. By adhering to the principles of hazard assessment, rigorous segregation, and established disposal protocols, we uphold our commitment to personal safety, institutional compliance, and environmental stewardship. This guide serves as a foundational resource, but it is imperative that all laboratory personnel also follow the specific guidelines and procedures established by their institution's Environmental Health and Safety department.
References
- MedchemExpress.com. Carboprost (15(S)-15-Methyl Prostaglandin F2α).
- Cayman Chemical. 15(R)-15-methyl Prostaglandin F 2α.
- MedchemExpress.com. 15-Methyl prostaglandin F2α methyl ester (15(R)).
- Szabo-Scandic. Prostaglandin F2.alpha.
- Cayman Chemical. 15(R)-15-methyl Prostaglandin F 2α methyl ester.
- Santa Cruz Biotechnology. 15(R)-15-methyl Prostaglandin F2α methyl ester | CAS 35700-22-2.
- National Center for Biotechnology Information.
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- PubMed Central.
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Navigating the Handling of 15-methyl-15R-PGF2alpha: A Guide to Safe and Compliant Laboratory Practices
For the diligent researcher, the pursuit of scientific advancement is intrinsically linked with a profound responsibility for safety. The handling of potent compounds, such as the prostaglandin analog 15-methyl-15R-PGF2alpha, demands a meticulous and informed approach. This guide provides essential, actionable intelligence for researchers, scientists, and drug development professionals, ensuring both the integrity of your research and the safety of your laboratory personnel. Here, we move beyond a simple checklist, delving into the rationale behind each procedural step to foster a culture of comprehensive safety and operational excellence.
Understanding the Compound: Acknowledging the Inherent Risks
15-methyl-15R-PGF2alpha is a synthetic prostaglandin analog. While the "R" isomer is generally less biologically active than its "S" counterpart (Carboprost), it is crucial to handle it with the same high level of caution.[1] Prostaglandins are potent, biologically active lipids that can exert significant physiological effects even at low concentrations. The primary hazards associated with this class of compounds include:
-
Reproductive Toxicity: Prostaglandin F2alpha analogs are potent uterine stimulants and can induce abortion.[2][3] Exposure, even at low levels, can pose a significant risk to pregnant individuals or those of childbearing potential. Animal studies have indicated that carboprost can be embryotoxic.[3]
-
Serious Eye Damage/Irritation: Direct contact with the eyes can cause serious irritation.[4]
-
Dermal and Respiratory Irritation: The compound may cause skin and respiratory system irritation.[4] Repeated exposure can lead to skin dryness or cracking.[4]
-
Systemic Effects: Absorption through the skin, inhalation, or accidental ingestion can lead to systemic effects such as diarrhea, dizziness, fever, and changes in blood pressure.[4]
Given these potential hazards, a comprehensive safety plan is not merely a recommendation but a necessity. This plan should be rooted in a thorough understanding of the compound's properties and a commitment to minimizing all potential routes of exposure.
The Cornerstone of Safety: Personal Protective Equipment (PPE)
The selection and proper use of PPE is the most critical barrier between the researcher and the chemical. The following table outlines the minimum recommended PPE for handling 15-methyl-15R-PGF2alpha.
| Task | Minimum PPE Requirement | Rationale |
| Weighing and Aliquoting (Solid Form) | Double Nitrile Gloves, Disposable Gown, Safety Goggles, and a fit-tested N95 or higher respirator. | To prevent inhalation of fine particles and dermal contact. Double gloving provides an extra layer of protection against potential tears or permeation. |
| Working with Solutions | Double Nitrile Gloves, Disposable Gown, and Safety Goggles. | To protect against splashes and direct skin contact. |
| Spill Cleanup | Double Nitrile Gloves, Disposable Gown, Safety Goggles, and a respirator with an organic vapor cartridge. | To provide respiratory protection from any aerosolized compound or solvent vapors and to prevent skin and eye contact. |
A Deeper Dive into PPE Selection:
-
Gowns: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is essential to protect the body from contamination.[7]
-
Eye and Face Protection: Safety goggles that provide a seal around the eyes are mandatory to protect against splashes. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Respiratory Protection: For handling the solid compound, a fit-tested N95 respirator is the minimum requirement to prevent inhalation of airborne particles. When working with solutions that may produce aerosols or vapors, or during spill cleanup, a respirator with an organic vapor cartridge is necessary.[8]
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan is the key to minimizing exposure and ensuring reproducible results. The following workflow should be adapted to your specific laboratory setup and procedures.
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
